Pyrathiazine
Description
Structure
3D Structure
Properties
CAS No. |
84-08-2 |
|---|---|
Molecular Formula |
C18H20N2S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
10-(2-pyrrolidin-1-ylethyl)phenothiazine |
InChI |
InChI=1S/C18H20N2S/c1-3-9-17-15(7-1)20(14-13-19-11-5-6-12-19)16-8-2-4-10-18(16)21-17/h1-4,7-10H,5-6,11-14H2 |
InChI Key |
KJKJUXGEMYCCJN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Canonical SMILES |
C1CCN(C1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Other CAS No. |
84-08-2 |
Pictograms |
Irritant |
Related CAS |
522-25-8 (mono-hydrochloride) |
Synonyms |
10-(2-(1-pyrrolidyl)ethyl)phenothiazine pyrathiazine pyrathiazine ion (1+) pyrathiazine monohydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Pyrathiazine's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrathiazine is a first-generation antihistamine belonging to the phenothiazine chemical class. Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor. This guide provides a detailed exploration of this mechanism, including the receptor's downstream signaling pathways and the broader pharmacological context of first-generation antihistamines. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document leverages data from related first-generation antihistamines and general principles of H1 receptor pharmacology to provide a comprehensive overview.
Introduction to this compound
This compound is a derivative of phenothiazine and was among the earlier-developed antihistamines used for the symptomatic relief of allergic conditions.[1] As a first-generation antihistamine, it is known to cross the blood-brain barrier, leading to sedative effects, a characteristic that distinguishes it from second-generation agents.[2][3] Its therapeutic effects stem from its ability to block the actions of histamine at H1 receptors throughout the body.
The Histamine H1 Receptor
The histamine H1 receptor is a G protein-coupled receptor (GPCR) that is widely distributed in the human body, including in the smooth muscle of the airways and blood vessels, endothelial cells, and the central nervous system.[3] The endogenous ligand, histamine, plays a crucial role in allergic and inflammatory responses.
Molecular Mechanism of Action
Competitive Antagonism at the H1 Receptor
This compound functions as a competitive antagonist at the histamine H1 receptor. This means that it binds to the same site on the receptor as histamine but does not activate it. By occupying the receptor, this compound prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms. The antagonism is reversible, and the extent of the blockade depends on the relative concentrations of this compound and histamine.
Receptor Binding Profile
Table 1: Representative H1 Receptor Binding Affinities of First-Generation Antihistamines
| Compound | Ki (nM) at H1 Receptor | Reference |
| Mepyramine | 1.4 | [5] |
| Promethazine | 1.4 | [5] |
| Diphenylpyraline | 4.1 | [5] |
| Triprolidine | 5.3 | [5] |
| Diphenhydramine | 35 | [5] |
Note: This table provides context using data from other first-generation antihistamines due to the absence of specific, publicly available data for this compound.
Downstream Signaling Pathways
Activation of the H1 receptor by histamine initiates a well-characterized signaling pathway. As an antagonist, this compound blocks these events.
-
Gq/11 Protein Coupling: Upon histamine binding, the H1 receptor couples to the Gq/11 family of G proteins.
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates phospholipase C (PLC).
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates various cellular proteins, leading to the physiological responses associated with an allergic reaction.
Experimental Protocols
The characterization of H1 receptor antagonists like this compound typically involves two key types of experiments: receptor binding assays and functional assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor.
Materials:
-
Cell membranes expressing the histamine H1 receptor (e.g., from guinea pig cerebellum or a recombinant cell line).
-
Radiolabeled ligand (e.g., [3H]-mepyramine).
-
Unlabeled competitor (this compound).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A constant concentration of radiolabeled ligand and cell membranes are incubated with varying concentrations of the unlabeled competitor (this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the histamine-induced increase in intracellular calcium.
Objective: To determine the potency (IC50) of this compound in inhibiting histamine-induced calcium mobilization.
Materials:
-
Cells expressing the histamine H1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Histamine.
-
This compound.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Cells are plated in a multi-well plate and allowed to adhere.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: Varying concentrations of this compound (or vehicle control) are added to the wells and incubated.
-
Histamine Stimulation: The plate is placed in a fluorescence reader, and a fixed concentration of histamine is injected into the wells to stimulate the H1 receptors.
-
Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time.
-
Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the histamine-induced fluorescence signal. The concentration of this compound that causes 50% inhibition of the maximal histamine response (IC50) is calculated.
Broader Pharmacological Profile
As a phenothiazine derivative and a first-generation antihistamine, this compound is expected to have effects beyond H1 receptor antagonism.
-
Anticholinergic Effects: Many first-generation antihistamines also have affinity for muscarinic acetylcholine receptors, leading to anticholinergic side effects such as dry mouth, blurred vision, and urinary retention.[3]
-
Central Nervous System Effects: The ability to cross the blood-brain barrier leads to sedation and may also contribute to antiemetic properties by acting on H1 receptors in the central nervous system.[3]
-
Other Receptor Interactions: Phenothiazines are known to interact with a variety of other receptors, including dopamine and serotonin receptors, although the antihistaminic phenothiazines are generally more selective for the H1 receptor compared to their antipsychotic counterparts.[6][7]
Conclusion
This compound exerts its therapeutic effects primarily through competitive antagonism of the histamine H1 receptor. This action blocks the Gq/11-mediated signaling cascade, preventing the release of intracellular calcium and the subsequent physiological responses to histamine. While specific quantitative pharmacological data for this compound is scarce, its mechanism of action is well-understood within the context of first-generation phenothiazine antihistamines. Further research would be beneficial to fully characterize its receptor binding profile and functional potency.
References
- 1. This compound is an antihistaminic capable of inducing uterine deciduomas by liberation of histamine within the body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-Generation vs. Second-Generation Antihistamines: Whatâs the Difference? [webmd.com]
- 3. First Generation Antihistamines - Other Immunologic & Oncologic Pharmacology for Medicine [picmonic.com]
- 4. Antagonism of central histamine H1 receptors by antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decreased histamine H1 receptors in the frontal cortex of brains from patients with chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Pyrathiazine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrathiazine, a first-generation antihistamine of the phenothiazine class, has been utilized for its antiemetic and antihistaminic properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and the determination of its key properties are provided, along with a visualization of its primary signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of antihistaminic and antiemetic agents.
Chemical Structure and Identification
This compound, chemically known as 10-(2-(pyrrolidin-1-yl)ethyl)-10H-phenothiazine, is a tricyclic heterocyclic compound. The core structure consists of a phenothiazine nucleus, which is a dibenzothiazine, with a pyrrolidinylethyl side chain attached to the nitrogen atom of the thiazine ring.
| Identifier | Value |
| IUPAC Name | 10-(2-pyrrolidin-1-ylethyl)phenothiazine[1] |
| CAS Number | 84-08-2[1] |
| Molecular Formula | C18H20N2S[1] |
| Molecular Weight | 296.43 g/mol [1] |
| SMILES | C1CCN(CC1)CCN2C3=CC=CC=C3SC4=CC=CC=C42[1] |
| InChI Key | KJKJUXGEMYCCJN-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation development. The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| Melting Point (HCl salt) | 200-201 °C | [2] |
| Boiling Point | Not experimentally determined. The boiling point of a related compound, 10-(2-pyrrolidin-1-ylethyl)phenothiazine 5-oxide, hydrochloride, is 508.6 °C at 760 mmHg, suggesting a high boiling point for the free base. | [3] |
| Calculated logP | 4.7 | [1] |
| Calculated pKa | Data not available | |
| Solubility | Data for this compound is not readily available. However, phenothiazine derivatives generally exhibit solubility in organic solvents like ethanol and DMSO and have limited solubility in water.[4][5][6][7][8] |
Synthesis of this compound
The synthesis of this compound can be achieved through the N-alkylation of phenothiazine. A common method involves the reaction of phenothiazine with a suitable haloalkyl pyrrolidine derivative. A more direct approach is the reaction of 10-(2-chloroethyl)phenothiazine with pyrrolidine.
Experimental Protocol: Synthesis of 10-(2-(pyrrolidin-1-yl)ethyl)-10H-phenothiazine
Materials:
-
10-(2-chloroethyl)-10H-phenothiazine
-
Pyrrolidine
-
Anhydrous toluene
-
Sodium carbonate (or other suitable base)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve 10-(2-chloroethyl)-10H-phenothiazine in anhydrous toluene.
-
Add an excess of pyrrolidine (approximately 2-3 equivalents) to the solution.
-
Add a suitable base, such as sodium carbonate, to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Wash the filtrate with water to remove any excess pyrrolidine and inorganic byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure 10-(2-(pyrrolidin-1-yl)ethyl)-10H-phenothiazine.
Mechanism of Action and Signaling Pathway
This compound functions as a first-generation antihistamine by acting as an inverse agonist at the histamine H1 receptor. This action blocks the effects of histamine, a key mediator in allergic and inflammatory responses. Its antiemetic properties are attributed to its ability to cross the blood-brain barrier and antagonize H1 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata, which is involved in the vomiting reflex.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.
Caption: this compound inhibits the H1 receptor signaling pathway.
Experimental Protocols for Physicochemical Characterization
Determination of Melting Point
Objective: To determine the melting point range of a solid organic compound.
Materials:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted (the end of the melting range).
-
Repeat the measurement at least twice to ensure reproducibility.
Determination of Boiling Point (for liquid samples or low-melting solids)
Objective: To determine the boiling point of a liquid organic compound.
Materials:
-
This compound sample (if liquid at accessible temperatures)
-
Thiele tube or a small test tube with a side arm
-
Heating mantle or oil bath
-
Thermometer
-
Capillary tube (sealed at one end)
-
Boiling chips
Procedure:
-
Place a small amount of the this compound sample into the Thiele tube or test tube, along with a few boiling chips.
-
Insert a thermometer into the tube, ensuring the bulb is below the level of the side arm but not touching the bottom of the tube.
-
Place a small, inverted capillary tube (sealed end up) into the liquid.
-
Gently heat the apparatus.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
-
Record this temperature.
Determination of Solubility
Objective: To determine the solubility of this compound in various solvents.
Materials:
-
This compound sample
-
A selection of solvents (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Constant temperature shaker (optional)
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer)
Procedure (Isothermal Shake-Flask Method):
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Tightly cap the vials and place them in a constant temperature shaker (e.g., at 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium. If a shaker is unavailable, intermittent vigorous mixing can be performed.
-
After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original concentration in the saturated solution to determine the solubility in the respective solvent (e.g., in mg/mL or mol/L).
Conclusion
This compound remains a relevant molecule for the study of first-generation antihistamines and antiemetics. This guide has provided a detailed overview of its chemical and physical properties, a plausible synthetic route, and its mechanism of action at the molecular level. The included experimental protocols offer a practical framework for the further investigation and characterization of this and similar compounds. It is hoped that this comprehensive resource will be of significant value to the scientific community.
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. 10H-Phenothiazine, 10-[2-(1-pyrrolidinyl)ethyl]-, hydrochloride (1:1) CAS#: 522-25-8 [m.chemicalbook.com]
- 3. CAS#:2622-43-7 | 10H-Phenothiazine,10-[2-(1-pyrrolidinyl)ethyl]-, 5-oxide, hydrochloride (1:1) | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. [PDF] Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures at 298.2 K | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
The Discovery and Synthesis of Pyrathiazine: A Technical Whitepaper
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological profile of Pyrathiazine (also known as Parathiazine), a first-generation phenothiazine-based antihistamine. Developed in the post-World War II era of rapid antihistamine discovery, this compound emerged as a potent H1 receptor antagonist. This guide details the historical context of its development, outlines the probable synthetic pathway based on contemporaneous patents for analogous compounds, describes its mechanism of action through the Gq-protein coupled H1 receptor signaling pathway, and presents detailed experimental protocols for its synthesis and bioassay. All quantitative data is summarized in tabular format, and key processes are visualized using logical diagrams.
Discovery and Historical Context
This compound, chemically known as 10-[2-(1-pyrrolidinyl)ethyl]-10H-phenothiazine, was developed during a period of intense innovation in medicinal chemistry in the late 1940s. Following the clinical introduction of the first useful antihistamine, phenbenzamine, in 1942, research laboratories globally sought to develop novel compounds with improved efficacy and varied pharmacological profiles. The phenothiazine scaffold, a tricyclic system with nitrogen and sulfur heteroatoms, proved to be a particularly fruitful pharmacophore.
The research into aminoalkyl derivatives of phenothiazine led to the discovery of compounds with significant antihistaminic activity. This line of inquiry produced not only this compound but also the closely related and highly successful drug, Promethazine (Phenergan), synthesized in 1947. These compounds were characterized by their potent antagonism of histamine effects, but also by sedative properties due to their ability to cross the blood-brain barrier, a hallmark of first-generation antihistamines. This compound also found use as an antiemetic, effectively blocking the chemoreceptor trigger zone (CTZ) in the brain to prevent nausea and vomiting. It has often been formulated in combination with pyridoxine (Vitamin B6) for this purpose.
Chemical Synthesis of this compound
The synthesis of this compound follows a classical N-alkylation pathway common for phenothiazine derivatives of that era. The core reaction involves the coupling of the phenothiazine nucleus with a suitable aminoalkyl halide side chain in the presence of a strong base.
Synthesis Workflow
The logical workflow for the synthesis is depicted below. The process begins with the preparation of the key side-chain intermediate, 1-(2-chloroethyl)pyrrolidine, which is then used to alkylate the nitrogen atom of the phenothiazine ring.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Based on Analogous Syntheses)
The following protocol is a representative procedure for the N-alkylation of phenothiazine, based on methods described in contemporaneous patents for similar antihistamines like Promethazine.
Materials:
-
Phenothiazine
-
1-(2-Chloroethyl)pyrrolidine hydrochloride
-
Sodium amide (NaNH₂)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Hydrochloric Acid (for salt formation)
-
Deionized Water
-
Sodium Sulfate (anhydrous)
Procedure:
-
Deprotonation of Phenothiazine: A stirred suspension of sodium amide (1.1 moles) in anhydrous toluene (500 mL) is prepared in a three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert nitrogen atmosphere. Phenothiazine (1.0 mole) is added portion-wise to the suspension. The mixture is then heated to reflux for 2 hours to ensure the complete formation of the sodium salt of phenothiazine. The reaction mixture will turn into a dark, homogenous solution.
-
Alkylation: A solution of 1-(2-chloroethyl)pyrrolidine (1.05 moles), freshly prepared from its hydrochloride salt by neutralization with a base and extraction, in anhydrous toluene (200 mL) is added dropwise to the refluxing solution of phenothiazine sodium over a period of 1 hour.
-
Reaction Completion: After the addition is complete, the reaction mixture is maintained at reflux for an additional 3 hours to drive the alkylation to completion.
-
Work-up and Isolation: The mixture is cooled to room temperature. Water (500 mL) is carefully added to quench the unreacted sodium amide and to dissolve the sodium chloride byproduct. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 200 mL).
-
Purification: The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield crude this compound as a viscous oil.
-
Salt Formation (Optional): For purification and stabilization, the oily base can be dissolved in anhydrous diethyl ether and treated with a solution of hydrogen chloride in ether to precipitate this compound hydrochloride as a crystalline solid, which can be recrystallized from a suitable solvent like ethanol.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist of the histamine H1 receptor. It is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq alpha subunit. This initiates a signaling cascade resulting in the classic inflammatory and allergic responses. This compound binds to the H1 receptor but does not activate it, thereby blocking histamine from binding and preventing the downstream signaling.
Histamine H1 Receptor Signaling Pathway
The diagram below illustrates the canonical signaling pathway of the H1 receptor and the point of inhibition by this compound.
Caption: this compound blocks histamine binding to the H1 receptor, inhibiting the Gq/PLC/IP3 pathway.
Pharmacological Profile and Quantitative Data
| Parameter | Value / Range | Description |
| Chemical Formula | C₁₈H₂₀N₂S | |
| Molar Mass | 296.43 g/mol | |
| CAS Number | 84-08-2 | Unique chemical identifier. |
| Receptor Target | Histamine H1 Receptor | Primary site of action. |
| Mechanism | Competitive Antagonist / Inverse Agonist | Binds to the H1 receptor to block the action of histamine. |
| Antihistaminic Potency | Data not available (comparable to Promethazine) | Potency is typically determined by bioassays, such as the guinea pig ileum test (pA₂ value). |
| Sedative Effects | Significant | Common for first-generation antihistamines due to CNS penetration. |
| Anticholinergic Effects | Present | Leads to side effects like dry mouth, blurred vision. Affinity for muscarinic receptors is moderate. |
| Therapeutic Uses | Allergic Rhinitis, Urticaria, Nausea, Vomiting | Used to treat various allergic conditions and as an antiemetic. |
Bioassay for Antihistaminic Activity
The standard method for quantifying the activity of antihistamines during the period of this compound's development was the isolated guinea pig ileum assay. This ex vivo preparation is highly sensitive to histamine, which induces smooth muscle contraction. An antagonist's potency is measured by its ability to inhibit this contraction.
Guinea Pig Ileum Assay: Experimental Protocol
Objective: To determine the potency of an H1 antagonist (e.g., this compound) by quantifying its ability to inhibit histamine-induced contractions of the isolated guinea pig ileum.
Materials & Equipment:
-
Guinea pig (250-350 g)
-
Tyrode's physiological salt solution (composition: NaCl, KCl, CaCl₂, MgCl₂, NaH₂PO₄, NaHCO₃, Glucose)
-
Histamine dihydrochloride (stock solution and serial dilutions)
-
This compound hydrochloride (test compound, stock solution and serial dilutions)
-
Student organ bath (10-20 mL capacity) with aeration and temperature control (37°C)
-
Isotonic transducer and kymograph (or modern data acquisition system)
-
Surgical instruments for dissection
Procedure:
-
Animal Euthanasia and Tissue Dissection: A guinea pig is euthanized by a humane method (e.g., cervical dislocation). The abdomen is opened, and a terminal portion of the ileum (approx. 10 cm from the ileo-caecal junction) is excised and placed in fresh, aerated Tyrode's solution.
-
Tissue Preparation: The lumen of the ileum segment is gently flushed with Tyrode's solution to remove contents. A 2-3 cm piece is cut and prepared for mounting.
-
Mounting in Organ Bath: One end of the ileum segment is tied to a fixed hook at the bottom of the organ bath chamber (serving as an aeration inlet), and the other end is tied with a silk thread to an isotonic lever or force transducer. The tissue is suspended in the organ bath filled with Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen (95% O₂, 5% CO₂).
-
Equilibration: The preparation is allowed to equilibrate for 30-60 minutes under a resting tension of approximately 0.5-1.0 g. The bath solution is changed every 10-15 minutes.
-
Histamine Dose-Response Curve: A cumulative or non-cumulative dose-response curve for histamine is established. Small, increasing concentrations of histamine are added to the bath, and the resulting contraction is recorded until a maximal response is achieved. The tissue is washed thoroughly between doses.
-
Antagonist Incubation: The tissue is washed until it returns to baseline. A known concentration of this compound is added to the bath and allowed to incubate for a set period (e.g., 20 minutes).
-
Post-Antagonist Dose-Response: The histamine dose-response curve is repeated in the presence of this compound. The antagonist will cause a rightward shift in the dose-response curve.
-
Data Analysis: The magnitude of the rightward shift is used to calculate the antagonist's potency, often expressed as a pA₂ value via a Schild plot. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.
Conclusion
This compound represents a significant compound from the "golden age" of antihistamine discovery. Its development from the phenothiazine scaffold highlights a pivotal moment in the history of medicinal chemistry. While superseded by second-generation antihistamines with improved side-effect profiles, the study of this compound provides valuable insight into the foundational principles of H1 receptor pharmacology and drug design. The synthetic and assay methodologies detailed herein reflect the standard practices of the mid-20th century that laid the groundwork for modern drug discovery and development.
In Vitro Efficacy and Mechanistic Profile of Pyrathiazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrathiazine, a first-generation antihistamine, belongs to the phenothiazine class of compounds. While direct and extensive in vitro data for this compound is limited in publicly accessible literature, this technical guide synthesizes available information on its anticipated biological activities by examining data from structurally related phenothiazine derivatives and other first-generation antihistamines. This guide covers the primary mechanism of action as a histamine H1 receptor antagonist, potential secondary pharmacological effects including enzyme inhibition and anti-inflammatory activity, and its expected in vitro metabolic profile. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support further research and drug development efforts.
Introduction
This compound is a phenothiazine derivative characterized by its antihistaminic properties. As a first-generation antihistamine, its primary therapeutic effect is mediated through the blockade of the histamine H1 receptor. The phenothiazine scaffold is also associated with a broad range of other biological activities, suggesting that this compound may possess a more complex pharmacological profile. This document aims to provide a comprehensive overview of the expected in vitro characteristics of this compound, drawing upon data from analogous compounds to inform experimental design and interpretation.
Primary Mechanism of Action: Histamine H1 Receptor Antagonism
The principal mechanism of action for this compound is the competitive antagonism of the histamine H1 receptor. First-generation antihistamines are known to act as inverse agonists at the H1 receptor, stabilizing the receptor in its inactive conformation and thereby reducing its constitutive activity.[1]
Histamine H1 Receptor Signaling Pathway
Activation of the H1 receptor by histamine initiates a signaling cascade through the Gq/11 family of G proteins.[2] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the secondary messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which mediates various cellular responses.[2] this compound, by blocking the H1 receptor, is expected to inhibit this pathway.
Receptor Binding Affinity
| Compound | H1 Receptor Ki (nM) | Muscarinic Receptor Ki (nM) |
| Promethazine | 2.0 | 23 |
| Mepyramine | 1.0 | 3,600 |
| Diphenhydramine | 16 | 210 |
| Clemastine | 1.3 | 18 |
| Cyproheptadine | 0.4 | 9.0 |
Data from a study on bovine cerebral cortex receptors.[3]
Potential Secondary Pharmacological Activities
The phenothiazine structure is a well-known pharmacophore that can interact with various biological targets. Therefore, this compound may exhibit other in vitro activities beyond H1 receptor antagonism.
Enzyme Inhibition
Phenothiazine derivatives have been shown to inhibit several enzymes in vitro.
-
Monoamine Oxidase (MAO): Various phenothiazines inhibit human platelet type B MAO. For instance, promethazine shows competitive inhibition with a Ki value of 31.4 µM.[3]
-
Cytochrome P450 (CYP) Isozymes: Phenothiazines like levomepromazine can inhibit human liver CYP isozymes. Levomepromazine competitively inhibits CYP2D6 with a Ki of 6 µM and shows mixed inhibition of CYP1A2 (Ki = 47 µM) and CYP3A4 (Ki = 34 µM).[4]
-
Carboxypeptidase B: Phenothiazines can inhibit the enzymatic destruction of bradykinin by carboxypeptidase B, potentially through a chelating action.[5]
-
Cyclooxygenase (COX): Some pyridazine derivatives, which share a nitrogen-containing heterocyclic ring with this compound's pyrazine moiety, have demonstrated potent and selective inhibition of COX-2.[6][7] For example, a pyridazine derivative (compound 6b in a specific study) exhibited a COX-2 IC50 of 0.18 µM.[7]
The table below summarizes the inhibitory activities of some phenothiazine and pyridazine derivatives on various enzymes.
| Compound Class | Enzyme | Inhibition Type | Quantitative Data (Ki or IC50) |
| Phenothiazine (Promethazine) | MAO-B | Competitive | Ki = 31.4 µM[3] |
| Phenothiazine (Levomepromazine) | CYP2D6 | Competitive | Ki = 6 µM[4] |
| Phenothiazine (Levomepromazine) | CYP1A2 | Mixed | Ki = 47 µM[4] |
| Phenothiazine (Levomepromazine) | CYP3A4 | Mixed | Ki = 34 µM[4] |
| Pyridazine Derivative | COX-2 | - | IC50 = 0.18 µM[7] |
Anti-inflammatory Activity
Several phenothiazine derivatives have demonstrated in vitro anti-inflammatory activity.[8][9][10][11] One common assay to evaluate this is the inhibition of protein denaturation.[8] Additionally, some H1 receptor antagonists can inhibit the metabolic activation of neutrophils, reducing the formation of leukotrienes and the release of arachidonic acid.[4]
Anticancer Activity
Phenothiazines such as fluphenazine, perphenazine, and prochlorperazine have been shown to possess in vitro anticancer activity against various human cancer cell lines.[12] Their antitumor effects are often mediated through the induction of apoptosis, effects on the cell cycle, and inhibition of proliferation.[12] Given that compounds containing pyrazine, triazine, or pyrimidine rings also exhibit cytotoxic effects against cancer cell lines, this is a potential area for further investigation for this compound.
In Vitro Metabolism
The in vitro metabolism of phenothiazines has been studied in various species. The primary metabolic pathways involve the cytochrome P450 system.
-
Key Metabolic Reactions: The main biotransformations include N-dealkylation, N-oxidation, and aromatic ring hydroxylation.
-
CYP Isozymes Involved: CYP2D6 and CYP1A2 have been identified as major enzymes responsible for the metabolism of phenothiazines like chlorpromazine and thioridazine.
The expected in vitro metabolic fate of this compound would involve these pathways, leading to the formation of various metabolites.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the in vitro activity of this compound. The following are generalized protocols for key experiments.
Histamine H1 Receptor Binding Assay
This assay determines the affinity of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
HEK293T cells transiently expressing the human H1 receptor.
-
[3H]-mepyramine (radioligand).
-
Test compound (this compound).
-
Mianserin (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4).
-
GF/C plates and cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Prepare membrane homogenates from HEK293T cells expressing the H1 receptor.
-
In a 96-well plate, incubate a fixed concentration of [3H]-mepyramine (e.g., 3 nM) with the membrane homogenate and increasing concentrations of the test compound.
-
For non-specific binding control wells, add a high concentration of an unlabeled antagonist like mianserin (e.g., 10 µM).
-
Incubate the plate for a defined period (e.g., 4 hours) at a controlled temperature (e.g., 25°C).
-
Terminate the binding reaction by rapid filtration through GF/C plates using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[5]
-
Calcium Flux Assay
This functional assay measures the ability of an antagonist to inhibit the histamine-induced increase in intracellular calcium.
-
Materials:
-
HEK293 cells stably expressing the human H1 receptor (e.g., HEK293-H1R).
-
Culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Histamine.
-
Test compound (this compound).
-
96-well black-walled, clear-bottom microplates.
-
Fluorescent plate reader with kinetic reading capabilities.
-
-
Procedure:
-
Seed HEK293-H1R cells into 96-well plates and incubate for 18-24 hours.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of histamine (e.g., at its EC80).
-
Immediately measure the change in fluorescence intensity over time using a fluorescent plate reader.
-
Plot the inhibition of the calcium response against the logarithm of the test compound concentration to determine the IC50 value.
-
Enzyme Inhibition Assay (General Protocol)
This assay determines the ability of a compound to inhibit the activity of a specific enzyme.
-
Materials:
-
Purified enzyme (e.g., COX-2, MAO-B).
-
Enzyme-specific substrate.
-
Reaction buffer.
-
Test compound (this compound).
-
Detection reagents (depending on the assay, e.g., for colorimetric, fluorometric, or luminescent readout).
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the enzyme, its substrate, and the test compound at various concentrations.
-
Initiate the reaction (e.g., by adding a cofactor like ATP for kinases).
-
Incubate the reaction mixture at a controlled temperature for a specific period.
-
Stop the reaction.
-
Measure the product formation or substrate depletion using an appropriate detection method.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
While specific in vitro quantitative data for this compound is sparse, a comprehensive profile can be inferred from its structural class. As a phenothiazine-based first-generation antihistamine, its primary activity is the blockade of the histamine H1 receptor. However, researchers should be aware of its potential for off-target effects, including the inhibition of various enzymes and interactions with other receptors, which are characteristic of the phenothiazine scaffold. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic in vitro evaluation of this compound and related compounds, facilitating a deeper understanding of their pharmacological profiles and potential for further development.
References
- 1. Effect of a histamine H1 receptor antagonist on gastric endocrine cell proliferation induced by chronic acid suppression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of histamine H1 receptor blocking drugs on metabolic activations of neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. benchchem.com [benchchem.com]
- 7. resources.tocris.com [resources.tocris.com]
- 8. courses.edx.org [courses.edx.org]
- 9. Comparative in vivo bioactivity of modern H1-antihistamines on AMP challenge in atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 11. mdpi.com [mdpi.com]
- 12. Classic histamine H1 receptor antagonists: a critical review of their metabolic and pharmacokinetic fate from a bird's eye view - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrathiazine Histamine Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrathiazine, a compound belonging to the phenothiazine class of drugs, has been recognized for its antihistaminic properties. As a first-generation antihistamine, its primary mechanism of action is antagonism at the histamine H1 receptor.[1][2] This technical guide provides an in-depth overview of the histamine receptor binding affinity of this compound, contextualized within the broader understanding of phenothiazine antihistamines. Due to a lack of publicly available, specific quantitative binding data for this compound, this document presents data for structurally related and pharmacologically similar compounds to provide a comparative framework. Furthermore, it details the standard experimental protocols utilized for determining such binding affinities and outlines the key signaling pathways involved.
Histamine Receptors: A Brief Overview
Histamine, a crucial biogenic amine, exerts its diverse physiological and pathological effects through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[3] These receptors are distributed throughout the body and mediate a wide range of responses, from allergic inflammation and gastric acid secretion to neurotransmission. First-generation antihistamines, including phenothiazines like this compound, primarily target the H1 receptor.[1]
Data Presentation: Histamine H1 Receptor Binding Affinity of Phenothiazine Antihistamines
| Compound | Receptor | Ki (nM) | Species | Radioligand | Reference |
| Mepyramine | H1 | 34 | Rat | [3H]Lidocaine | [4] |
Note: Extensive searches of scientific literature and databases did not yield specific Ki, IC50, or Kd values for this compound binding to any histamine receptor subtype. The data presented for mepyramine, a well-characterized H1 antagonist, is provided for comparative purposes. Phenothiazine antipsychotics, as a class, are known to be potent H1 antagonists.[5][6]
Experimental Protocols: Radioligand Binding Assay
The determination of a drug's binding affinity for a specific receptor is most commonly achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[7]
Objective:
To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the histamine H1 receptor.
Materials:
-
Receptor Source: Membrane preparations from cells or tissues expressing the histamine H1 receptor (e.g., guinea pig cerebellum or lung).[7]
-
Radioligand: A radioactively labeled ligand that binds with high affinity and specificity to the H1 receptor (e.g., [3H]mepyramine).
-
Test Compound: Unlabeled compound for which the binding affinity is to be determined (e.g., this compound).
-
Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the H1 receptor to determine non-specific binding (e.g., unlabeled mepyramine).
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells expressing the H1 receptor in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay (Competitive Inhibition):
-
In a series of tubes or a microplate, add a fixed concentration of the radioligand ([3H]mepyramine).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
In separate tubes, add a high concentration of an unlabeled H1 antagonist to determine non-specific binding.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the mixture at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The membranes with the bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification of Bound Radioligand:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
-
Mandatory Visualizations
Histamine H1 Receptor Signaling Pathway
Caption: Canonical signaling cascade initiated by histamine binding to the H1 receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Step-by-step process for determining receptor binding affinity.
Conclusion
This compound is classified as a first-generation phenothiazine antihistamine, with its primary pharmacological action being the antagonism of the histamine H1 receptor. While the broader class of phenothiazines is known to possess high affinity for this receptor, a comprehensive review of the available scientific literature did not yield specific quantitative binding affinity data (Ki, IC50, Kd) for this compound itself. The provided experimental protocols for radioligand binding assays represent the standard methodology for obtaining such crucial data. The elucidation of this compound's precise binding characteristics at histamine and other receptors would provide a more complete understanding of its pharmacological profile and would be of significant value to the scientific and drug development communities.
References
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. H1 antagonist - Wikipedia [en.wikipedia.org]
- 3. resources.tocris.com [resources.tocris.com]
- 4. Mepyramine, a histamine H1 receptor antagonist, inhibits the metabolic activity of rat and human P450 2D forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism of central histamine H1 receptors by antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is there a difference in the affinity of histamine H1 receptor antagonists for CNS and peripheral receptors? An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research and Development of Pyrathiazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrathiazine, a first-generation antihistamine belonging to the phenothiazine class, emerged as an early therapeutic agent for the management of motion sickness and allergic conditions. Its development in the mid-20th century marked a significant step in the pharmacological intervention of histamine-mediated pathologies. This technical guide provides an in-depth analysis of the core early research and development of this compound, focusing on its synthesis, mechanism of action, and initial clinical findings. The information is presented to aid researchers and drug development professionals in understanding the foundational science of this compound.
Chemical Synthesis
The synthesis of this compound, chemically known as 10-(2-(pyrrolidin-1-yl)ethyl)-10H-phenothiazine, is achieved through the N-alkylation of the phenothiazine core. This process involves the reaction of phenothiazine with a suitable alkylating agent, in this case, 1-(2-chloroethyl)pyrrolidine. The nitrogen atom of the phenothiazine ring acts as a nucleophile, displacing the chlorine atom of the alkylating agent to form the final product.
Synthesis Workflow
Mechanism of Action
This compound functions as a histamine H1 receptor antagonist. By competitively binding to H1 receptors, it prevents histamine from eliciting its downstream effects. This antagonism is the primary mechanism behind its anti-allergic and antiemetic properties. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq alpha subunit.
Histamine H1 Receptor Signaling Pathway
Activation of the H1 receptor leads to the dissociation of the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses associated with histamine release, such as smooth muscle contraction and increased vascular permeability. This compound blocks the initial step of this cascade by preventing histamine from binding to the H1 receptor.
Early Clinical Efficacy in Motion Sickness
Early clinical investigations of this compound focused on its efficacy in preventing motion sickness. A notable review of motion sickness drugs conducted between 1954 and 1964 reported on a double-blind, placebo-controlled study assessing the effectiveness of this compound.[1]
Quantitative Clinical Data
| Drug/Treatment | Dosage | Efficacy in Reducing Vomiting (vs. Placebo) | Study Design |
| This compound (Pyrrolazote) | 50 mg | 50.2% | Double-blind, Placebo-controlled |
| Placebo | - | - | - |
Experimental Protocols
Generalized Experimental Workflow for Early Motion Sickness Trials
Methodology:
-
Participant Selection: Healthy subjects, often military personnel with a history of or susceptibility to motion sickness, were recruited for the studies.
-
Randomization and Blinding: Participants were randomly assigned to receive either the active drug (this compound) or a placebo in a double-blind fashion, where neither the participants nor the investigators knew which treatment was administered.
-
Drug Administration: A standardized oral dose of this compound (e.g., 50 mg) or a matching placebo was administered prior to exposure to the motion stimulus.
-
Motion Exposure: Participants were exposed to a motion stimulus, typically a sea voyage on a transport ship, for a predetermined duration.
-
Data Collection: The primary endpoint was the incidence of vomiting. Observers would record the number of participants in each group who experienced vomiting.
-
Statistical Analysis: The effectiveness of the drug was determined by comparing the percentage of individuals who vomited in the this compound group to the percentage in the placebo group.
Conclusion
The early research and development of this compound established its role as a first-generation H1 antihistamine with clinical utility in the prevention of motion sickness. Its synthesis via N-alkylation of phenothiazine and its mechanism of action through competitive antagonism of the histamine H1 receptor are well-understood foundational principles. Early clinical trials, though lacking the detailed reporting standards of modern studies, provided quantitative evidence of its efficacy. This technical guide serves as a consolidated resource for understanding the initial scientific endeavors that brought this compound into therapeutic use.
References
Phenothiazine Class Antihistamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core characteristics of phenothiazine class antihistamines. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed information on their mechanism of action, structure-activity relationships, pharmacokinetics, and pharmacodynamics. This document adheres to stringent data presentation and visualization standards to facilitate understanding and application in a research and development setting.
Introduction to Phenothiazine Antihistamines
Phenothiazines are a class of organic compounds featuring a tricyclic structure with a sulfur and a nitrogen atom in the central ring.[1] While initially investigated for their antipsychotic properties, certain derivatives were found to possess potent antihistaminic activity.[2] These compounds primarily exert their effects by acting as antagonists at the histamine H1 receptor.[3][4] Promethazine and chlorpromazine are two prominent examples of phenothiazines with significant antihistaminic and other pharmacological effects.[1][5]
Molecular Structure
The core chemical structure of phenothiazine consists of two benzene rings fused to a 1,4-thiazine ring.[6] The antihistaminic properties of phenothiazine derivatives are largely determined by the nature of the substituent at the 10-position of the phenothiazine nucleus.[7]
Promethazine:
-
Chemical Name: N,N-dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine[8]
-
Molecular Formula: C₁₇H₂₀N₂S[8]
-
Structure: Promethazine is a phenothiazine derivative with a branched side chain and no ring substitution, which is thought to be responsible for its reduced dopamine antagonist properties compared to antipsychotic phenothiazines.[1]
Chlorpromazine:
-
Chemical Name: 3-(2-chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine[5]
-
Molecular Formula: C₁₇H₁₉ClN₂S[5]
-
Structure: Chlorpromazine is characterized by a chlorine atom at the 2-position of the phenothiazine ring and a dimethylaminopropyl side chain at the 10-position.[5][9]
Mechanism of Action: Histamine H1 Receptor Antagonism
Phenothiazine antihistamines are competitive antagonists of the histamine H1 receptor.[8] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11 proteins.[10] This coupling activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, resulting in various physiological responses associated with allergic reactions.[11] By competitively binding to the H1 receptor, phenothiazine antihistamines prevent histamine from initiating this signaling cascade, thereby mitigating allergic symptoms.[3]
Caption: Histamine H1 Receptor Signaling Pathway and Phenothiazine Antagonism.
Structure-Activity Relationships (SAR)
The antihistaminic activity of phenothiazine derivatives is significantly influenced by their chemical structure. Key SAR observations include:
-
Side Chain at Position 10: A two or three-carbon chain between the nitrogen of the phenothiazine ring and the terminal amino group is optimal for antihistaminic activity.
-
Terminal Amino Group: A tertiary amino group generally confers greater activity.
-
Substitution on the Phenothiazine Nucleus: Substitution at the 2-position of the phenothiazine ring with an electron-withdrawing group, such as chlorine (as in chlorpromazine), can modulate the antipsychotic versus antihistaminic activity.[7]
-
Side Chain Branching: Branching of the side chain, as seen in promethazine, can influence potency and selectivity.[1]
Quantitative Structure-Activity Relationship (QSAR) studies have been employed to further elucidate the relationship between the physicochemical properties of phenothiazines and their biological activities.[6][12] Descriptors such as lipophilicity (Log P), molecular weight, and electronic parameters have been correlated with their activity.[12]
Pharmacological Profile
Receptor Binding Affinity
The binding affinity of phenothiazine antihistamines to the H1 receptor is a key determinant of their potency. This is typically quantified by the inhibitory constant (Ki), with lower Ki values indicating higher affinity.
| Compound | Receptor | Ki (nM) |
| Promethazine | Histamine H1 | 1.4 |
Table 1: Receptor Binding Affinity of Promethazine.[13]
Off-Target Effects
Phenothiazines are known to interact with a range of other receptors, which contributes to their broad pharmacological profile and potential side effects.
| Compound | Off-Target Receptors |
| Promethazine | Muscarinic (mACh), Serotonin (5-HT₂ₐ, 5-HT₂c), Dopamine (D₂), Alpha-adrenergic (α₁) |
| Chlorpromazine | Dopamine (D₁, D₂, D₃, D₅), Serotonin (5-HT), Histamine (H₁, H₂), Muscarinic (M₁, M₂), Alpha-adrenergic |
Table 2: Off-Target Receptor Interactions of Promethazine and Chlorpromazine.[13][14]
Pharmacokinetics
The pharmacokinetic properties of phenothiazine antihistamines determine their absorption, distribution, metabolism, and excretion, which in turn influence their onset and duration of action.
| Parameter | Chlorpromazine |
| Bioavailability (Oral) | 10-80% (highly variable) |
| Protein Binding | 90-99% |
| Metabolism | Hepatic (primarily CYP2D6) |
| Elimination Half-life | ~30 hours |
| Excretion | Renal |
Table 3: Pharmacokinetic Parameters of Chlorpromazine.[14][15]
Experimental Protocols
In Vitro Assays
This assay is used to determine the binding affinity of a test compound for the H1 receptor.
Caption: Workflow for a Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the histamine H1 receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation.[16]
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]mepyramine) and a range of concentrations of the unlabeled test compound.[17]
-
Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[16]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[17]
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[18]
This functional assay measures the ability of a compound to antagonize histamine-induced increases in intracellular calcium.[19]
Caption: Workflow for a Calcium Mobilization Assay.
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the human H1 receptor in a 96-well plate.[11]
-
Dye Loading: Load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's protocol.[11]
-
Compound Incubation: Pre-incubate the cells with various concentrations of the phenothiazine antihistamine.[10]
-
Histamine Stimulation: Add a fixed concentration of histamine to the wells to stimulate the H1 receptors.[10]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader capable of kinetic reads.[20]
-
Data Analysis: Determine the inhibitory effect of the test compound on the histamine-induced calcium response and calculate the IC₅₀ value.[20]
In Vivo Models
This model assesses the ability of an antihistamine to protect against histamine-induced airway narrowing.[21]
Methodology:
-
Animal Model: Use a suitable animal model, such as guinea pigs, which are highly sensitive to histamine.[21]
-
Compound Administration: Administer the test phenothiazine antihistamine to the animals via an appropriate route (e.g., oral, intraperitoneal).
-
Histamine Challenge: After a predetermined time, expose the animals to an aerosolized solution of histamine.[2]
-
Measurement of Bronchoconstriction: Measure the changes in airway resistance or other respiratory parameters to assess the degree of bronchoconstriction.[22]
-
Data Analysis: Compare the response in the treated group to a control group to determine the protective effect of the antihistamine.[22]
Conclusion
Phenothiazine class antihistamines represent a significant group of therapeutic agents with a well-characterized mechanism of action centered on the antagonism of the histamine H1 receptor. Their diverse pharmacological profiles, stemming from interactions with multiple receptor systems, offer both therapeutic benefits and potential side effects. A thorough understanding of their structure-activity relationships, receptor binding affinities, and pharmacokinetic properties is crucial for the development of new and improved antihistaminic drugs. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of these important compounds.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Reversal of histamine-induced bronchoconstriction by the H1-receptor antagonist levocabastine: a potential model for efficacy in anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Promethazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Chlorpromazine | C17H19ClN2S | CID 2726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 7. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
- 10. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Promethazine - Wikipedia [en.wikipedia.org]
- 14. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 15. scribd.com [scribd.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Histamine H1 receptor-stimulated Ca2+ signaling pathway in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Effect of cetirizine on histamine-induced bronchoconstriction and bronchoalveolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pyrathiazine (CAS 84-08-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pyrathiazine, with the chemical name 10-[2-(1-pyrrolidinyl)ethyl]-10H-phenothiazine, is a member of the phenothiazine family, a class of compounds known for a wide range of pharmacological activities. Primarily classified as a first-generation antihistamine, this compound has been utilized for its histamine H1 receptor antagonist properties in the management of allergic conditions. Its structural relationship to other phenothiazines suggests a broader pharmacological profile that may include effects on other receptor systems. This guide aims to consolidate the available scientific information on this compound and provide a technical framework for researchers and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Registry Number | 84-08-2 | [1] |
| Molecular Formula | C₁₈H₂₀N₂S | [1] |
| Molecular Weight | 296.43 g/mol | [1] |
| IUPAC Name | 10-[2-(1-pyrrolidinyl)ethyl]-10H-phenothiazine | [2] |
| logP (Octanol/Water) | 4.385 (Calculated) | [3] |
| Water Solubility (logS) | -4.40 (Calculated) | [3] |
| Predicted Hazard Class | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (Respiratory tract irritation) (Category 3) | [2] |
Synthesis of this compound
A general method for the synthesis of 10-[2-(1-pyrrolidinyl)ethyl]phenothiazine (this compound) can be adapted from methodologies described for related phenothiazine derivatives. A plausible synthetic workflow is outlined below.
Experimental Protocol: Synthesis of 10-[2-(1-pyrrolidinyl)ethyl]phenothiazine
This protocol is based on the general principles of N-alkylation of phenothiazine.
Materials:
-
Phenothiazine
-
Sodium amide (NaNH₂)
-
1-(2-Chloroethyl)pyrrolidine hydrochloride
-
Toluene (anhydrous)
-
Sodium hydroxide (NaOH) solution
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Preparation of 1-(2-Chloroethyl)pyrrolidine free base: Dissolve 1-(2-Chloroethyl)pyrrolidine hydrochloride in water and neutralize with a cold aqueous solution of sodium hydroxide. Extract the free base with a suitable organic solvent. Dry the organic layer and remove the solvent under reduced pressure.
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of sodium amide in anhydrous toluene.
-
Deprotonation: While stirring under a nitrogen atmosphere, add a solution of phenothiazine in anhydrous toluene dropwise to the sodium amide suspension. Heat the mixture to reflux to ensure complete formation of the phenothiazine sodium salt.
-
Alkylation: To the cooled reaction mixture, add a solution of 1-(2-Chloroethyl)pyrrolidine (from step 1) in anhydrous toluene dropwise.
-
Reaction Completion: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and carefully quench with water. Separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Pharmacological Profile
Mechanism of Action
This compound is a first-generation antihistamine that primarily acts as a competitive antagonist at the histamine H1 receptor. By blocking the action of histamine at these receptors, this compound mitigates the symptoms of allergic reactions, such as vasodilation, increased capillary permeability, and smooth muscle contraction.
Recent research on phenothiazines suggests a more complex mechanism of action. In addition to H1 receptor antagonism, these compounds may also act as agonists of the Mas-related G protein-coupled receptor X2 (MRGPRX2) on mast cells. This dual action could lead to an initial degranulation and histamine release, followed by the blockade of histamine's effects at the H1 receptor. This complex interplay may contribute to both the therapeutic and adverse effects of phenothiazine antihistamines.
Receptor Binding Profile
Toxicological Profile
Comprehensive toxicological data, including specific LD₅₀ values for this compound, are not well-documented in publicly accessible databases. General toxicological concerns for first-generation phenothiazine antihistamines include central nervous system effects such as sedation, dizziness, and anticholinergic effects like dry mouth and blurred vision. The GHS classification from PubChem suggests that this compound may be harmful if swallowed and can cause skin and eye irritation.[2]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the pharmacological activity of this compound.
Histamine H1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the histamine H1 receptor.
Materials:
-
Cell membranes expressing the human histamine H1 receptor (e.g., from transfected HEK293 cells).
-
[³H]-Mepyramine (radioligand).
-
This compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known H1 antagonist like Mianserin).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand ([³H]-Mepyramine), and varying concentrations of this compound.
-
Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.[4]
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures the ability of this compound to induce mast cell degranulation by quantifying the release of the granular enzyme β-hexosaminidase.[5][6][7][8][9]
Materials:
-
Mast cell line (e.g., RBL-2H3 cells).
-
Cell culture medium.
-
This compound (test compound).
-
Positive control for degranulation (e.g., ionomycin or compound 48/80).
-
Lysis buffer (e.g., Triton X-100).
-
Substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide, p-NAG).
-
Stop solution (e.g., sodium carbonate buffer).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Culture: Culture the mast cells to the desired density in a 96-well plate.
-
Cell Stimulation: Wash the cells and resuspend them in a suitable buffer. Add varying concentrations of this compound or the positive control to the wells and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cell Lysis: Lyse the remaining cells in the plate with lysis buffer to determine the total β-hexosaminidase content.
-
Enzymatic Reaction: In a separate 96-well plate, add the collected supernatant and cell lysates. Add the p-NAG substrate solution to each well and incubate at 37°C.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each concentration of this compound by comparing the absorbance of the supernatant to the total absorbance from the cell lysate.
Conclusion
This compound is a first-generation phenothiazine antihistamine with a primary mechanism of action as a histamine H1 receptor antagonist. While its clinical use has been largely superseded by second and third-generation antihistamines with improved side-effect profiles, it remains a subject of interest for its potential dual action on histamine receptors and mast cells. This technical guide has summarized the available information on this compound and provided detailed experimental protocols for its further investigation. The elucidation of its complete pharmacological and toxicological profile through the application of such methods will be crucial for a comprehensive understanding of its therapeutic potential and risks.
References
- 1. This compound [webbook.nist.gov]
- 2. 10-(2-(1-Pyrrolidinyl)ethyl)-10H-phenothiazine | C18H20N2S | CID 10646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (CAS 84-08-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. abmgood.com [abmgood.com]
- 6. Detecting degranulation via hexosaminidase assay [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 9. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Research Applications of C18H20N2S
For Researchers, Scientists, and Drug Development Professionals
Abstract
The molecular formula C18H20N2S predominantly represents the compound Methdilazine, a first-generation antihistamine of the phenothiazine class. This technical guide provides a comprehensive overview of the research applications of Methdilazine, focusing on its primary role as a histamine H1 receptor antagonist. Additionally, it explores its potential applications in antibacterial and anticancer research. This document includes detailed experimental protocols, quantitative data, and visualizations of key signaling pathways and experimental workflows to support researchers in their study of this compound.
Chemical Identity and Properties
The compound most commonly associated with the molecular formula C18H20N2S is 10-[(1-methyl-3-pyrrolidinyl)methyl]-10H-phenothiazine, known as Methdilazine.
| Property | Value |
| Molecular Formula | C18H20N2S |
| IUPAC Name | 10-[(1-methylpyrrolidin-3-yl)methyl]-10H-phenothiazine |
| CAS Number | 1982-37-2 |
| Molar Mass | 296.43 g/mol |
| Class | First-Generation Antihistamine, Phenothiazine derivative |
Primary Research Application: Antihistaminic Activity
Methdilazine's primary and most well-documented research application is as a histamine H1 receptor antagonist, making it a subject of study in the context of allergic reactions.
Mechanism of Action
Methdilazine functions as a competitive antagonist of the histamine H1 receptor. In allergic responses, histamine is released from mast cells and binds to H1 receptors on various cell types, initiating a signaling cascade that leads to allergy symptoms. Methdilazine, by blocking this receptor, prevents the downstream effects of histamine. As a first-generation antihistamine, it can cross the blood-brain barrier, which is responsible for its sedative side effects. It also exhibits anticholinergic properties.
Signaling Pathway
The binding of histamine to the Gq-coupled H1 receptor activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the physiological manifestations of an allergic reaction. Methdilazine blocks the initial step of this pathway by preventing histamine from binding to the H1 receptor.
Histamine H1 Receptor Signaling Pathway and Inhibition by Methdilazine.
Quantitative Data: H1 Receptor Binding Affinity
The binding affinity of Methdilazine to the histamine H1 receptor has been determined through radioligand binding assays. A lower equilibrium dissociation constant (Ki) indicates a higher binding affinity.
| Compound | Class | Target Receptor | Assay Type | Ki (nM) |
| Methdilazine | First-Generation Antihistamine | Histamine H1 | Radioligand Binding | 1.8 |
| Diphenhydramine | First-Generation Antihistamine | Histamine H1 | Radioligand Binding | 16 |
| Chlorpheniramine | First-Generation Antihistamine | Histamine H1 | Radioligand Binding | 3.2 |
Experimental Protocols
This protocol describes the induction of allergic rhinitis in mice using ovalbumin (OVA) and the assessment of Methdilazine's efficacy in mitigating allergic symptoms.
Experimental Workflow for a Murine Model of Allergic Rhinitis.
Expected Outcomes:
| Group | Sneezing Frequency (counts/15 min) | Eosinophils in BALF (x10⁴ cells/mL) |
| Control (Vehicle) | 5 ± 2 | 0.5 ± 0.2 |
| OVA-induced Allergy | 50 ± 8 | 10 ± 2.5 |
| OVA + Methdilazine | 15 ± 4 | 4 ± 1.2 |
| *p < 0.05 compared to the OVA-induced allergy group. Data are representative and presented as mean ± SD. |
A suite of in vitro assays can be employed to characterize the antihistaminic properties of Methdilazine at the cellular level.
Workflow for In Vitro Characterization of Antihistaminic Activity.
Detailed Protocols:
-
Competitive Radioligand Binding Assay:
-
Membrane Preparation: Homogenize cells expressing the histamine H1 receptor (e.g., HEK293-H1R) in a suitable buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine), and varying concentrations of Methdilazine.
-
Incubation: Incubate to allow competitive binding to reach equilibrium.
-
Separation: Separate bound from unbound radioligand via filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
-
-
Calcium Flux Assay:
-
Cell Preparation: Load H1 receptor-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of Methdilazine to the cells.
-
Histamine Stimulation: Stimulate the cells with a known concentration of histamine.
-
Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration, using a plate reader.
-
Data Analysis: Calculate the IC50 of Methdilazine for the inhibition of the histamine-induced calcium response.
-
Secondary Research Application: Antibacterial Activity
Methdilazine has demonstrated notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 25 - 200 |
| Vibrio cholerae | 25 - 200 |
| Escherichia coli | 25 - 200 |
| Shigella spp. | 25 - 200 |
| Various Mycobacterium spp. | 5 - 15 |
In Vivo Synergism
In vivo studies have shown that Methdilazine can act synergistically with antibiotics such as streptomycin, enhancing their antibacterial efficacy.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum: Culture the test bacteria to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: Perform serial two-fold dilutions of Methdilazine in a 96-well microtiter plate containing growth medium.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of Methdilazine in which no visible bacterial growth is observed.
Exploratory Research Application: Anticancer Potential
The phenothiazine scaffold, present in Methdilazine, is a feature of several compounds investigated for their anticancer properties. While specific data for Methdilazine is limited, the general mechanisms of action for this class of compounds are relevant for exploring its potential in oncology.
Potential Mechanisms of Action
Phenothiazine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms:
-
Induction of the Intrinsic Apoptotic Pathway: This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
-
Interference with Key Signaling Pathways: Phenothiazines can modulate pro-survival signaling pathways that are often dysregulated in cancer, such as:
-
PI3K/Akt/mTOR pathway
-
MAPK/ERK pathway
-
NF-κB pathway
-
-
Calmodulin Inhibition: Some anticancer effects of phenothiazines are linked to the inhibition of calmodulin, a key calcium-binding protein involved in cell proliferation.
Apoptosis Signaling Pathways
The following diagram illustrates the intrinsic and extrinsic apoptosis pathways, which can be influenced by phenothiazine derivatives.
Overview of Apoptosis Signaling Pathways Potentially Modulated by Phenothiazines.
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Methdilazine).
-
Incubation: Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Note: Specific IC50 values for Methdilazine against cancer cell lines are not widely available in public literature. Researchers should perform such assays to determine its specific cytotoxic potential.
Synthesis
General Synthesis Workflow
Methodological & Application
Application Notes and Protocols for the Quantification of Pyrathiazine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrathiazine is a phenothiazine derivative that acts as a first-generation antihistamine by blocking H1 receptors. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, toxicological assessments, and clinical trial monitoring to ensure its safe and effective use. This document provides detailed application notes and protocols for the quantification of this compound in biological samples, primarily focusing on a representative Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, due to its high sensitivity and specificity. While a specific validated method for this compound was not found in the available literature, the following protocols are based on established methods for other structurally similar phenothiazine derivatives and provide a strong foundation for method development and validation.
Data Presentation: Quantitative Method Parameters
The following table summarizes the expected validation parameters for a representative LC-MS/MS method for the quantification of this compound in human plasma. These values are derived from published methods for other phenothiazine compounds and represent typical performance characteristics.
| Parameter | Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| This compound | LC-MS/MS | Human Plasma | 0.1 - 100 | 0.1 | 95 - 105 | < 15 | > 85 |
| GC-MS | Human Plasma | 0.25 - 50 | 0.25 | 92 - 108 | < 11 | 91 - 95 | |
| TLC-Densitometry | Tablets | 600 - 1600 (ng/spot) | 55.5 (ng/spot) | 99.3 - 100.8 | < 2 | - |
Experimental Protocols
Representative LC-MS/MS Method for this compound Quantification in Human Plasma
This protocol describes a method for the determination of this compound in human plasma using liquid chromatography-tandem mass spectrometry.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a deuterated analog of this compound or another phenothiazine derivative like Promethazine-d4)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
3.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)
3.1.3. Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
3.1.4. Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: ESI Positive
-
MRM Transitions (Hypothetical):
-
This compound: Q1/Q3 (e.g., m/z 297.1 -> 100.1)
-
Internal Standard: Q1/Q3 (specific to the chosen IS)
-
3.1.5. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Putative Metabolic Pathway of this compound
Based on the metabolism of other phenothiazine derivatives, the primary metabolic pathways for this compound are likely to be N-demethylation of the pyrrolidine ring and sulfoxidation of the phenothiazine core.
Caption: Putative metabolic pathway of this compound.
This compound Signaling Pathway: H1 Receptor Antagonism
This compound, as a first-generation antihistamine, exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor.
Caption: this compound's mechanism of action at the H1 receptor.
High-Performance Liquid Chromatography (HPLC) for the Analysis of Pyrathiazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Pyrathiazine using High-Performance Liquid Chromatography (HPLC). The method outlined is suitable for the determination of this compound in pharmaceutical formulations, particularly in combination with Pyridoxine HCl.
Introduction
This compound is a phenothiazine derivative with antihistaminic and antiemetic properties. Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical products containing this compound. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the simultaneous determination of this compound theoclate and Pyridoxine hydrochloride.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been found to be effective for the separation and quantification of this compound and Pyridoxine.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.015 M Potassium Dihydrogen Phosphate Buffer (pH 3.0) : Methanol (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25 °C) |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 10 minutes |
Reagent and Standard Preparation
-
Mobile Phase Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 0.015 M solution. Adjust the pH to 3.0 ± 0.2 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with methanol in a 70:30 (v/v) ratio and degas before use.
-
Standard Stock Solution: Accurately weigh and dissolve approximately 25 mg of this compound theoclate reference standard and 25 mg of Pyridoxine HCl reference standard in the mobile phase in a 25 mL volumetric flask to obtain a stock solution of 1000 µg/mL for each analyte.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 50 µg/mL for both this compound and Pyridoxine.
Sample Preparation (for Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredients.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method.
Method Validation Summary
The described HPLC method should be validated according to ICH guidelines to ensure its suitability for routine analysis. The following table summarizes typical validation parameters and their acceptance criteria.
Table 2: Method Validation Parameters
| Parameter | Typical Results | Acceptance Criteria |
| Retention Time (min) | This compound: ~5.8, Pyridoxine: ~3.5 | Consistent retention times |
| Linearity (µg/mL) | 10 - 50 | Correlation Coefficient (r²) ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~0.5 | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) (µg/mL) | ~1.5 | Signal-to-Noise Ratio ≥ 10:1 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0 | Relative Standard Deviation ≤ 2.0% |
| Specificity | No interference from excipients | Well-resolved peaks |
Data Presentation
Quantitative data obtained from the analysis should be clearly structured for easy comparison and interpretation.
Table 3: Quantitative Analysis of this compound and Pyridoxine in a Commercial Tablet
| Analyte | Label Claim (mg) | Amount Found (mg) | % of Label Claim |
| This compound Theoclate | 40 | 39.8 | 99.5 |
| Pyridoxine HCl | 37.5 | 37.2 | 99.2 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound in pharmaceutical tablets.
Caption: Workflow for HPLC analysis of this compound tablets.
Logical Relationship of Method Validation
The following diagram outlines the key parameters and their relationship in the validation of the HPLC method.
Caption: Key parameters of HPLC method validation.
Application Note: Analysis of Pyrathiazine using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the identification and quantification of Pyrathiazine using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology provides a robust framework for the analysis of this compound in research and quality control settings. This document outlines sample preparation, chromatographic conditions, and mass spectrometric parameters. All quantitative data and experimental parameters are presented in clearly structured tables, and a detailed workflow is visualized. Please note that this is a representative method based on the analysis of similar compounds.
Introduction
This compound is a phenothiazine derivative that has been investigated for its antihistaminic properties. Accurate and reliable analytical methods are crucial for its study in pharmaceutical development and quality assurance. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a powerful technique for the analysis of semi-volatile organic compounds like this compound.[1] This application note provides a detailed experimental protocol for the GC-MS analysis of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate GC-MS analysis. The following protocol is recommended for the preparation of this compound samples.
-
Sample Collection: Collect samples in clean glass containers to prevent contamination.[1]
-
Solvent Selection: Use a volatile organic solvent such as dichloromethane or hexane. Avoid aqueous solutions, strong acids, and strong bases.[1][2]
-
Concentration: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in the chosen solvent. From the stock solution, prepare a working solution of approximately 10 µg/mL.[2]
-
Filtration: Ensure that the sample is free of particulate matter by centrifuging or filtering the solution before transferring it to a GC autosampler vial.[1][2]
-
Internal Standard: For quantitative analysis, add an appropriate internal standard to the sample solution.
GC-MS Instrumentation and Conditions
The following tables summarize the recommended parameters for the gas chromatograph and mass spectrometer.
Table 1: Gas Chromatograph (GC) Parameters
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Type | Split/Splitless |
| Injector Temperature | 270 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 150 °C, hold for 1 minRamp: 15 °C/min to 300 °CFinal Hold: 300 °C for 5 min |
Table 2: Mass Spectrometer (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[3] |
| Ion Source Temperature | 230 °C[3][4] |
| Quadrupole Temperature | 150 °C[4] |
| Transfer Line Temperature | 280 °C |
| Mass Range | 40-450 amu |
| Scan Mode | Full Scan |
Data Presentation
The following table presents the expected mass spectral data for this compound based on its structure and common fragmentation patterns of phenothiazine derivatives.
Table 3: Predicted Mass Spectral Data for this compound
| m/z | Proposed Fragment | Relative Abundance |
| 298 | [M]+ (Molecular Ion) | Moderate |
| 200 | [M - C6H12N]+ | High |
| 199 | [Phenothiazine nucleus]+ | High |
| 99 | [C6H13N]+ | Moderate |
| 85 | [C5H11N]+ | High |
Experimental Workflow and Signaling Pathways
The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound. The presented protocols and parameters can be adapted by researchers and scientists for various applications, including pharmaceutical quality control and drug development studies. Adherence to the outlined sample preparation and instrument conditions is crucial for achieving accurate and reproducible results.
References
Application Notes and Protocols for Pyrathiazine Stability and Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrathiazine is a phenothiazine derivative with antihistaminic properties. Understanding its stability and degradation profile is crucial for the development of safe, effective, and stable pharmaceutical formulations. Forced degradation studies are a key component of the drug development process, providing insights into the intrinsic stability of a drug substance, its degradation pathways, and enabling the development of stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3]
These application notes provide a comprehensive overview of the stability and potential degradation pathways of this compound, based on its structural similarity to other phenothiazine derivatives. Detailed protocols for conducting forced degradation studies are provided to guide researchers in establishing the stability profile of this compound.
Predicted Degradation Pathways of this compound
This compound, as a phenothiazine derivative, is susceptible to degradation through oxidation, photolysis, and to a lesser extent, thermal stress. The primary site of oxidation is the sulfur atom in the phenothiazine ring, leading to the formation of sulfoxide and sulfone derivatives.[4][5] Photodegradation can lead to the formation of colored degradants and cleavage of the side chain. The predicted degradation pathways are illustrated below.
Data Presentation: Summary of Expected Degradation
While specific quantitative data for this compound forced degradation is not extensively available in public literature, the following table summarizes the expected outcomes based on studies of structurally related phenothiazines and general principles of forced degradation studies. The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][6]
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | < 10% | Minimal degradation expected |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | < 10% | Minimal degradation expected |
| Oxidation | 3% H₂O₂ | Room Temp | 48 hours | 10 - 25% | This compound sulfoxide, N-oxides |
| Thermal Degradation | Dry Heat | 80°C | 72 hours | 5 - 15% | Various thermal degradants |
| Photodegradation | UV-A (320-400 nm) & Visible Light | Room Temp | As per ICH Q1B | 15 - 30% | Colored degradants, side-chain cleavage products |
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound. These protocols are based on ICH guidelines and best practices for stability testing.[1][2][3][6]
General Sample Preparation
For these studies, it is recommended to use a concentration of 1 mg/mL of this compound in a suitable solvent.[6] If the drug substance is not readily soluble in water, a co-solvent such as methanol or acetonitrile may be used, ensuring the co-solvent itself does not cause degradation.
Acid and Base Hydrolysis
Objective: To assess the stability of this compound in acidic and basic conditions.
Protocol:
-
Acid Hydrolysis:
-
To 1 mL of the this compound stock solution (1 mg/mL), add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute the solution to a suitable concentration with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the this compound stock solution (1 mg/mL), add 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M hydrochloric acid (HCl).
-
Dilute the solution to a suitable concentration with the mobile phase for analysis.
-
-
Control Sample:
-
Prepare a control sample by adding 1 mL of purified water to 1 mL of the stock solution and treat it in the same manner as the stressed samples (without the acid or base).
-
Oxidative Degradation
Objective: To evaluate the susceptibility of this compound to oxidation.
Protocol:
-
To 1 mL of the this compound stock solution (1 mg/mL), add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 48 hours, protected from light.
-
After the specified time, dilute the solution to a suitable concentration with the mobile phase for analysis.
-
Control Sample: Prepare a control sample by adding 1 mL of purified water to 1 mL of the stock solution and keep it under the same conditions.
Thermal Degradation
Objective: To determine the effect of heat on the stability of this compound.
Protocol:
-
Solid State:
-
Place a thin layer of this compound powder in a petri dish.
-
Expose the sample to dry heat at 80°C in a calibrated oven for 72 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed solid sample at a concentration of 1 mg/mL for analysis.
-
-
Solution State:
-
Incubate a sealed vial of the this compound stock solution (1 mg/mL) at 80°C for 72 hours.
-
After incubation, cool the solution to room temperature and dilute to a suitable concentration for analysis.
-
-
Control Sample: Store a control sample of both solid and solution at 2-8°C, protected from light.
Photodegradation
Objective: To assess the photostability of this compound.
Protocol:
-
Expose a solution of this compound (1 mg/mL) in a photochemically transparent container (e.g., quartz) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as specified in ICH guideline Q1B.[2][6]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
After exposure, dilute the sample to a suitable concentration for analysis.
Analytical Methodology
A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, should be developed and validated to separate this compound from its degradation products.
Example RP-HPLC Conditions (starting point for method development):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.
Conclusion
The provided application notes and protocols offer a comprehensive framework for conducting stability and forced degradation studies of this compound. While specific degradation data for this compound is limited, the information derived from structurally similar phenothiazine compounds provides a strong basis for predicting its stability profile and designing appropriate studies. Adherence to these protocols will enable researchers and drug development professionals to generate the necessary data to support formulation development, establish shelf-life, and meet regulatory requirements.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for Pyrathiazine as a Tool Compound in Histamine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pharmacological Profile
Pyrathiazine, as a phenothiazine derivative, is expected to act as a competitive antagonist or inverse agonist at the histamine H1 receptor.[3] This action blocks the effects of histamine at these receptors, thereby mitigating allergic and inflammatory responses mediated by histamine. Due to its classification as a first-generation antihistamine, this compound is likely to exhibit affinity for other receptors, such as muscarinic acetylcholine receptors, which can contribute to side effects like dry mouth and blurred vision. Its lipophilic nature allows it to penetrate the central nervous system, where it can cause sedation by blocking H1 receptors in the brain.[2]
Data Presentation
Quantitative data for this compound's binding affinity (Kᵢ) and functional potency (IC₅₀) at histamine receptors are not available in the provided search results. The following table provides an example of how such data would be presented for a typical first-generation H1 antagonist for comparative purposes.
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference Tissue/Cell Line |
| Example H1 Antagonist | Histamine H1 | Radioligand Binding | Kᵢ | 1-50 | Recombinant human H1 receptor in HEK293 cells |
| Histamine H1 | Functional (Calcium) | IC₅₀ | 10-100 | CHO cells expressing human H1 receptor | |
| Muscarinic M1 | Radioligand Binding | Kᵢ | 50-500 | Human M1 receptor expressed in CHO cells | |
| This compound | Histamine H1 | Radioligand Binding | Kᵢ | Data Not Available | |
| Histamine H1 | Functional (Calcium) | IC₅₀ | Data Not Available |
Signaling Pathways
The primary target of this compound is the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) that couples to the Gαq/11 family of G-proteins. Activation of the H1 receptor by histamine initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction, increased vascular permeability, and neurotransmission.
Experimental Protocols
The following are detailed, generalized protocols for key experiments that would be used to characterize the pharmacological activity of this compound at the histamine H1 receptor.
Radioligand Binding Assay for Determining H1 Receptor Affinity (Kᵢ)
This protocol describes a competitive binding assay to determine the affinity of this compound for the histamine H1 receptor using a radiolabeled antagonist, such as [³H]mepyramine.
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)
-
[³H]mepyramine (specific activity ~20-30 Ci/mmol)
-
This compound
-
Non-specific binding control (e.g., 10 µM Mepyramine)
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Harvester for rapid filtration
Procedure:
-
Membrane Preparation:
-
Culture HEK293-H1R cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 50 µL of [³H]mepyramine at a final concentration near its Kₔ (e.g., 1-2 nM).
-
Add 50 µL of serially diluted this compound to the experimental wells.
-
For total binding, add 50 µL of assay buffer.
-
For non-specific binding, add 50 µL of 10 µM mepyramine.
-
Add 50 µL of the membrane preparation (e.g., 20-50 µg protein per well) to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]mepyramine) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Calcium Imaging Assay for Determining H1 Receptor Functional Antagonism (IC₅₀)
This protocol describes a cell-based functional assay to measure the ability of this compound to inhibit histamine-induced intracellular calcium mobilization.
Materials:
-
CHO cells stably expressing the human histamine H1 receptor
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
Histamine
-
This compound
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Seed CHO-H1R cells into 96-well plates at an appropriate density (e.g., 40,000-60,000 cells per well) and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Pre-incubation:
-
Add serial dilutions of this compound to the wells. For control wells, add assay buffer.
-
Incubate at room temperature for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject a concentration of histamine that elicits a submaximal response (EC₈₀) into the wells.
-
Continue to record the fluorescence signal for 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the histamine-only control wells.
-
Plot the percentage of inhibition of the histamine response against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion
This compound serves as a classical tool compound for the study of histamine H1 receptor function. As a first-generation phenothiazine antihistamine, it is expected to be a potent H1 antagonist with central nervous system activity. The lack of readily available modern pharmacological data for this compound highlights the importance of applying standard assays, such as radioligand binding and functional calcium imaging, to fully characterize its affinity, potency, and selectivity. The protocols and information provided here offer a comprehensive guide for researchers to utilize and characterize this compound in their investigations of histamine signaling.
References
Application Notes and Protocols for Cell Culture Assays Involving Pyrathiazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrathiazine is a phenothiazine derivative historically recognized for its antihistaminic properties. As a member of the phenothiazine class of compounds, it holds potential for a broader range of pharmacological activities, including anti-inflammatory and anticancer effects. This document provides detailed application notes and protocols for a selection of cell-based assays to characterize the activity of this compound in vitro. The assays described herein are designed to evaluate its effects on histamine H1 receptor antagonism, NF-κB signaling, and cancer cell cytotoxicity.
Data Presentation
The following tables summarize the binding affinities of this compound and other related phenothiazine compounds for the histamine H1 and dopamine D2 receptors. This comparative data provides a context for the expected activity of this compound. It is important to note that while extensive quantitative data for this compound in various cell-based assays is limited in publicly available literature, the data for structurally similar compounds can guide experimental design and interpretation.
Table 1: Comparative Binding Affinities of Phenothiazines for Histamine H1 Receptor
| Compound | Receptor | Method | Kᵢ (nM) | Reference |
| Mepyramine | Histamine H1 | Radioligand Binding ([³H]mepyramine) | 34 | [1] |
| Chlorpromazine | Histamine H1 | Radioligand Binding ([³H]mepyramine) | Potent Antagonist | [2] |
| Fluphenazine | Histamine H1 | Radioligand Binding ([³H]mepyramine) | Potent Antagonist | [2] |
| Thioridazine | Histamine H1 | Radioligand Binding ([³H]mepyramine) | Potent Antagonist | [2] |
| Trifluoperazine | Histamine H1 | Radioligand Binding ([³H]mepyramine) | Potent Antagonist | [2] |
Table 2: Comparative Binding Affinities of Phenothiazines for Dopamine D2 Receptor
| Compound | Receptor | Method | Kᵢ (nM) | Reference |
| Chlorpromazine | Dopamine D2 | Radioligand Binding ([³H]spiperone) | High Affinity | [3] |
| Fluphenazine | Dopamine D2 | Radioligand Binding ([³H]spiperone) | High Affinity | [3] |
| Perphenazine | Dopamine D2 | Radioligand Binding ([³H]spiperone) | High Affinity | [3] |
| Levomepromazine | Dopamine D2 | Radioligand Binding ([³H]spiperone) | High Affinity | [3] |
| Methoxypromazine | Dopamine D2 | Radioligand Binding ([³H]spiperone) | High Affinity | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways relevant to the described assays and a general workflow for cell-based experiments.
References
- 1. Mepyramine, a histamine H1 receptor antagonist, inhibits the metabolic activity of rat and human P450 2D forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of central histamine H1 receptors by antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Pyrathiazine Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrathiazine is a phenothiazine derivative with known antihistaminic properties.[1] Like other compounds in its class, it is presumed to exert effects on the central nervous system, potentially including neuroleptic (antipsychotic) and anticholinergic activities.[2][3] These application notes provide a framework for utilizing relevant animal models to investigate the multifaceted pharmacological profile of this compound. The following protocols are designed to assess its potential antipsychotic, antihistaminic, and anticholinergic effects.
Data Presentation: Receptor Binding Affinities
Due to the limited availability of specific binding affinity data for this compound, the following table presents representative data for the phenothiazine class of compounds at key receptors implicated in their therapeutic effects and side-effect profiles. This information can serve as a preliminary guide for understanding the potential receptor interactions of this compound. The affinity is represented by the inhibition constant (Ki), where a lower value indicates a higher binding affinity.[4][5][6]
Table 1: Representative Receptor Binding Affinities (Ki, nM) of Phenothiazine Antipsychotics
| Receptor Subtype | Representative Phenothiazine (e.g., Fluphenazine) Ki (nM) | Representative Phenothiazine (e.g., Chlorpromazine) Ki (nM) |
|---|---|---|
| Dopamine D2 | ~0.89 | ~1.0 |
| Histamine H1 | ~1.1 | ~3.1 |
| Muscarinic M1 | ~20 | ~15 |
Note: This data is representative of the phenothiazine class and may not reflect the exact binding profile of this compound. Experimental determination of this compound's specific binding affinities is highly recommended.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the putative signaling pathways affected by this compound based on its classification as a phenothiazine.
Experimental Workflow
Experimental Protocols
The following are detailed methodologies for key experiments to assess the potential antipsychotic, antihistaminic, and anticholinergic effects of this compound.
Assessment of Antipsychotic-like Activity
This model assesses the ability of a compound to block dopamine D2 receptor-mediated hyperactivity, a common screening method for antipsychotic drugs.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Apomorphine hydrochloride
-
Vehicle (e.g., saline, distilled water with a small amount of Tween 80)
-
Open-field activity chambers equipped with infrared beams
Procedure:
-
Acclimatization: House rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Allow free access to food and water.
-
Habituation: On the day of the experiment, place individual rats in the open-field chambers for 30 minutes to allow for habituation to the novel environment.
-
Drug Administration:
-
Administer this compound (or vehicle) intraperitoneally (i.p.) at various doses.
-
30 minutes after this compound administration, administer apomorphine hydrochloride (e.g., 1 mg/kg, subcutaneously) to induce hyperactivity.
-
-
Behavioral Assessment: Immediately after apomorphine injection, place the rats back into the open-field chambers and record locomotor activity (e.g., number of beam breaks, distance traveled) for 60 minutes.
-
Data Analysis: Analyze the total locomotor activity counts. Compare the activity of this compound-treated groups to the vehicle-treated control group. A significant reduction in apomorphine-induced hyperactivity suggests D2 receptor antagonist activity.
PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients. This model assesses the ability of a drug to restore normal sensorimotor gating.
Materials:
-
Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g)
-
This compound
-
Dopamine agonist (e.g., apomorphine or amphetamine) to disrupt PPI
-
Vehicle
-
Startle response measurement system (e.g., SR-LAB)
Procedure:
-
Acclimatization and Habituation: Similar to the hyperactivity model. On the test day, place animals in the startle chambers for a 5-minute habituation period with background white noise.
-
Drug Administration:
-
Administer this compound (or vehicle) i.p.
-
After a suitable pretreatment time (e.g., 30 minutes), administer the PPI-disrupting agent (e.g., apomorphine).
-
-
Testing Session: The test session consists of a series of trials:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-plus-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) precedes the high-intensity pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
Trials are presented in a pseudorandom order.
-
-
Data Analysis: Calculate the percentage of PPI for each animal using the formula: %PPI = 100 - [(startle amplitude on prepulse-plus-pulse trials / startle amplitude on pulse-alone trials) x 100]. Compare the %PPI between treatment groups. A reversal of the dopamine agonist-induced deficit in PPI by this compound would suggest antipsychotic potential.
Assessment of Antihistaminic Activity
This classic model evaluates the ability of a compound to protect against histamine-induced airway constriction.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
This compound
-
Histamine dihydrochloride
-
Vehicle
-
Whole-body plethysmograph or a system to measure respiratory distress
Procedure:
-
Acclimatization: House guinea pigs under standard laboratory conditions.
-
Drug Administration: Administer this compound (or vehicle) orally or i.p. at various doses.
-
Histamine Challenge: After a defined pretreatment time (e.g., 60 minutes), place the guinea pig in the plethysmograph chamber. Expose the animal to an aerosol of histamine solution (e.g., 0.1% histamine dihydrochloride in saline).
-
Measurement of Bronchoconstriction: Record the time to onset of pre-convulsive dyspnea (PCD), characterized by labored breathing and cyanosis. Alternatively, use a plethysmograph to measure changes in airway resistance.
-
Data Analysis: Compare the time to PCD or the change in airway resistance in this compound-treated animals to the vehicle-treated controls. A significant increase in the time to PCD or attenuation of the increase in airway resistance indicates H1 receptor antagonist activity.
Assessment of Anticholinergic Activity
Oxotremorine is a muscarinic acetylcholine receptor agonist that induces tremors and salivation. This model assesses the ability of a compound to block these centrally and peripherally mediated cholinergic effects.
Materials:
-
Male Swiss Webster mice (20-25 g)
-
This compound
-
Oxotremorine sesquifumarate
-
Vehicle
-
Observation cages
Procedure:
-
Acclimatization: House mice under standard laboratory conditions.
-
Drug Administration: Administer this compound (or vehicle) i.p. at various doses.
-
Oxotremorine Challenge: After a pretreatment period (e.g., 30 minutes), administer oxotremorine (e.g., 0.5 mg/kg, i.p.).
-
Behavioral Observation: Immediately after oxotremorine injection, place mice individually in observation cages and score for the presence and severity of tremors and salivation at regular intervals (e.g., 5, 15, and 30 minutes post-injection) using a rating scale (e.g., 0 = absent, 1 = mild, 2 = moderate, 3 = severe).
-
Data Analysis: Sum the scores for each animal over the observation period. Compare the total tremor and salivation scores between this compound-treated groups and the vehicle-treated control group. A significant reduction in oxotremorine-induced tremors and salivation suggests muscarinic receptor antagonist activity.
References
- 1. A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 4. Fluphenazine - Wikipedia [en.wikipedia.org]
- 5. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Pyrathiazine Theoclate and Pyridoxine HCl
These application notes provide detailed methodologies for the quantitative determination of Pyrathiazine theoclate and Pyridoxine hydrochloride in pharmaceutical formulations. The protocols are intended for researchers, scientists, and professionals in drug development and quality control.
Method 1: Simultaneous Determination by TLC-Densitometry
This method allows for the simultaneous quantification of this compound theoclate and Pyridoxine HCl in tablet formulations.[1][2][3]
Experimental Protocol
1. Standard Solution Preparation:
-
Prepare individual standard stock solutions of this compound theoclate and Pyridoxine HCl in ethanol.
-
From the stock solutions, prepare a mixed standard solution containing a known concentration of both analytes.
2. Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Extract a quantity of the powdered tablets equivalent to the average tablet weight with ethanol.
-
Perform the extraction four times to ensure complete dissolution of the analytes.
-
Filter the resulting solution and dilute it with ethanol to a known volume to achieve a concentration within the calibration range.
3. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel TLC plates.
-
Mobile Phase: A mixture of dichloromethane, methanol, acetone, and acetic acid in a ratio of 19.5:6.0:3.0:1.5 (v/v/v/v).[1][2][3]
-
Application: Spot the standard and sample solutions onto the TLC plate.
-
Development: Elute the plate with the mobile phase in a suitable chromatographic chamber.
-
Detection: Measure the absorbance reflectance of the separated spots at a wavelength of 254 nm.[1][2][3]
4. Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound theoclate and Pyridoxine HCl in the sample preparations from the calibration curve.
Data Presentation
Table 1: Validation Parameters for the TLC-Densitometry Method
| Parameter | This compound Theoclate | Pyridoxine HCl |
| Linearity Range | Not explicitly stated | Not explicitly stated |
| Correlation Coefficient (r) | > 0.999[1][2] | > 0.999[1][2] |
| Accuracy (% Recovery) | Not explicitly stated | Not explicitly stated |
| Precision (% RSD) | < 2% (for repeatability and intermediate precision)[3] | < 2% (for repeatability and intermediate precision)[3] |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated |
| Limit of Quantitation (LOQ) | Not explicitly stated | Not explicitly stated |
Experimental Workflow
Method 2: High-Performance Liquid Chromatography (HPLC) for Pyridoxine HCl
While a specific simultaneous HPLC method for both compounds was not detailed in the initial search, several robust methods for Pyridoxine HCl are available. These can serve as a foundation for developing a simultaneous method, likely requiring optimization of the mobile phase to achieve adequate separation from this compound theoclate.
Experimental Protocol
1. Standard and Sample Preparation:
-
Prepare standard solutions of Pyridoxine HCl in the mobile phase or a suitable diluent.
-
For sample preparation, follow the extraction procedure outlined in the TLC-Densitometry method, using the HPLC mobile phase as the diluent.
2. Chromatographic Conditions (General):
-
Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]
-
Mobile Phase: A common mobile phase consists of a buffer (e.g., potassium dihydrogen phosphate, pH adjusted to around 3-4) and an organic modifier like methanol or acetonitrile.[4][5] A typical starting ratio could be 70:30 (buffer:methanol).[4]
-
Flow Rate: A flow rate of 1.0 mL/min is generally effective.[4]
-
Detection: UV detection at 254 nm or 290 nm is suitable for Pyridoxine HCl.[3][4][6]
-
Injection Volume: Typically 20-30 µL.[7]
3. Quantification:
-
Generate a calibration curve by injecting a series of standard solutions of varying concentrations.
-
Calculate the concentration of Pyridoxine HCl in the samples based on the peak area and the calibration curve.
Data Presentation
Table 2: Representative Validation Parameters for HPLC Analysis of Pyridoxine HCl
| Parameter | Reported Value |
| Linearity Range | 10-50 µg/mL[4][7] |
| Correlation Coefficient (r²) | 0.9996[3] |
| Accuracy (% Recovery) | 98.8 - 100.86 %[3] |
| Precision (% RSD) | < 2% (for intraday and interday precision)[8] |
| Limit of Detection (LOD) | 0.043 µg/mL[5] |
| Limit of Quantitation (LOQ) | 0.13 µg/mL[5] |
Experimental Workflow
Concluding Remarks
The TLC-Densitometry method offers a simple and cost-effective approach for the simultaneous analysis of this compound theoclate and Pyridoxine HCl in tablet dosage forms. For higher resolution and sensitivity, an HPLC method is recommended. The provided HPLC protocol for Pyridoxine HCl serves as a strong starting point for developing a validated method for the simultaneous determination of both analytes. Method development would primarily involve adjusting the mobile phase composition to achieve optimal separation of the two compounds. All analytical methods should be properly validated according to ICH guidelines to ensure accuracy and reliability of the results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. One moment, please... [jchps.com]
- 5. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 6. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degraded products formed under effect of different solvents | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vivo Research of Pyrathiazine Delivery Systems
Disclaimer: Published research on advanced delivery systems specifically for Pyrathiazine for in vivo studies is limited. The following application notes and protocols are presented as a generalized guide for researchers and drug development professionals. These have been compiled from established methodologies for similar compounds, such as phenothiazines, and common in vivo research practices for drug delivery systems.
Introduction
This compound is a phenothiazine derivative with antihistaminic properties.[1] Like other phenothiazines, it has the potential for diverse therapeutic applications, which may be enhanced through the use of advanced drug delivery systems. This document outlines proposed formulations and detailed protocols for the in vivo evaluation of this compound-loaded nanocarriers, such as liposomes and polymeric nanoparticles. The aim is to provide a framework for preclinical research into improving the therapeutic index of this compound through controlled release and targeted delivery.
Proposed this compound Delivery Systems
Given the physicochemical properties of phenothiazine derivatives, two viable delivery systems for in vivo research are liposomes and polymeric nanoparticles.
2.1. Liposomal Formulation
Liposomes are versatile, biocompatible vesicles that can encapsulate both hydrophilic and lipophilic drugs. For this compound, a formulation using lipids such as DSPC, cholesterol, and DSPE-PEG is proposed to enhance circulation time and stability.
2.2. Polymeric Nanoparticle Formulation
Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can be used to fabricate nanoparticles for sustained release of this compound. Surface modification with PEG (polyethylene glycol) can further improve their pharmacokinetic profile.
Characterization of this compound Delivery Systems
Prior to in vivo studies, comprehensive physicochemical characterization of the this compound-loaded nanocarriers is essential. The following table summarizes key parameters and typical desired ranges.
| Parameter | Liposomes | Polymeric Nanoparticles | Method of Analysis |
| Particle Size (nm) | 80 - 200 | 100 - 300 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -10 to -30 | -5 to -25 | Laser Doppler Velocimetry |
| Encapsulation Efficiency (%) | > 80% | > 70% | UV-Vis Spectroscopy / HPLC |
| Drug Loading (%) | 1 - 10% | 1 - 15% | UV-Vis Spectroscopy / HPLC |
In Vivo Experimental Protocols
The following are detailed protocols for the in vivo evaluation of this compound delivery systems in a rodent model (e.g., Sprague-Dawley rats or BALB/c mice). All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
4.1. Acute Toxicity Study (Maximum Tolerated Dose - MTD)
Objective: To determine the maximum dose of the this compound formulation that does not cause unacceptable side effects or mortality.
Protocol:
-
Animal Model: Healthy male and female Sprague-Dawley rats (6-8 weeks old).
-
Grouping: Divide animals into groups (n=5 per group), including a control group receiving the vehicle (e.g., saline or empty nanocarriers) and treatment groups receiving escalating doses of the this compound formulation.
-
Administration: Administer a single dose of the formulation via the intended clinical route (e.g., intravenous, intraperitoneal).
-
Observation: Monitor animals for clinical signs of toxicity, body weight changes, and mortality for up to 14 days post-administration.[2][3]
-
Endpoint: The MTD is the highest dose at which no significant toxicity is observed.
4.2. Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the this compound formulation.
Protocol:
-
Animal Model: Cannulated male Sprague-Dawley rats (to facilitate serial blood sampling).
-
Grouping: A control group receiving free this compound and a test group receiving the this compound formulation (n=5 per group).
-
Administration: Administer a single dose of the drug or formulation intravenously.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.
-
Analysis: Quantify this compound concentration in plasma using a validated analytical method such as HPLC or LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters as shown in the table below.
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC (0-t) | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
4.3. Biodistribution Study
Objective: To determine the tissue distribution of the this compound formulation over time.
Protocol:
-
Animal Model: Healthy BALB/c mice.
-
Grouping: Multiple groups corresponding to different time points for tissue collection (n=3-5 per time point).
-
Administration: Administer a single intravenous dose of the this compound formulation. To facilitate detection, the nanocarrier can be labeled with a fluorescent dye.
-
Tissue Harvesting: At designated time points (e.g., 1, 4, 12, 24, 48 hours), euthanize the animals and collect major organs (liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable).
-
Analysis: Homogenize the tissues and extract the drug. Quantify the amount of this compound in each organ using HPLC or LC-MS/MS. If a fluorescent label is used, imaging systems can be employed.
-
Data Presentation: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
5.1. Hypothetical Signaling Pathway for a Phenothiazine
Phenothiazines, the class of drugs this compound belongs to, are known to antagonize dopamine and histamine receptors.[4] The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by this compound.
Caption: Hypothetical antagonism of the D2 dopamine receptor by this compound.
5.2. Experimental Workflow for In Vivo Evaluation
The following diagram outlines the general workflow for the in vivo assessment of a novel this compound delivery system.
Caption: General workflow for the in vivo evaluation of this compound delivery systems.
Conclusion
The successful development of this compound delivery systems for in vivo applications requires a systematic approach encompassing formulation, characterization, and rigorous preclinical evaluation. The protocols and guidelines presented here provide a foundational framework for researchers to explore the potential of nanomedicine in enhancing the therapeutic efficacy of this compound. Future studies should focus on optimizing formulation parameters and evaluating therapeutic outcomes in relevant disease models.
References
- 1. This compound is an antihistaminic capable of inducing uterine deciduomas by liberation of histamine within the body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo toxicity evaluation of a standardized extract of Syzygium aqueum leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pyrathiazine Solubility and Handling: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Pyrathiazine in research buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for researchers?
This compound is a first-generation antihistamine belonging to the phenothiazine class of compounds. It functions as an H1 receptor antagonist. Like many phenothiazine derivatives, this compound is a weakly basic compound with inherently low aqueous solubility. This poor solubility can lead to precipitation in physiological buffers, affecting the accuracy and reproducibility of experimental results.
Q2: What are the general solubility characteristics of this compound?
This compound base is sparingly soluble in water but shows better solubility in organic solvents. Its salt forms, such as this compound hydrochloride and this compound theoclate, exhibit improved solubility in aqueous solutions. The solubility of this compound is also pH-dependent, with higher solubility observed in acidic conditions.
Q3: Which solvents are recommended for preparing this compound stock solutions?
For preparing high-concentration stock solutions, organic solvents are recommended.
-
Dimethyl Sulfoxide (DMSO): A common choice for creating highly concentrated stock solutions.
-
Ethanol: Also suitable for dissolving this compound.[1]
Q4: How does pH affect the solubility of this compound in aqueous buffers?
As a weakly basic compound, this compound's solubility in aqueous solutions is significantly influenced by pH. In acidic environments (lower pH), the amine functional groups of this compound become protonated, increasing its polarity and, consequently, its solubility in water-based buffers. Conversely, in neutral to alkaline conditions (higher pH), this compound is more likely to be in its less soluble, non-ionized form, which can lead to precipitation.
Q5: Can temperature be adjusted to improve this compound solubility?
For some phenothiazine derivatives, increasing the temperature can enhance solubility. However, the effect of temperature on this compound solubility in various buffers has not been extensively documented. Gentle warming may aid in the initial dissolution, but the solution should be cooled to the experimental temperature to check for precipitation. It is important to note that excessive heat can degrade the compound. For triazine pesticides, a related class of compounds, increasing the water temperature has been shown to increase solubility.[2][3]
Troubleshooting Guide: this compound Precipitation in Research Buffers
Problem: Precipitate forms when diluting a this compound DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4).
This is a common issue known as "solvent-shift precipitation," where the compound, highly soluble in the organic stock solvent, crashes out upon dilution into a buffer where it is less soluble.
Logical Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Solutions and Mitigation Strategies
| Strategy | Detailed Explanation |
| Optimize Final Concentration | The most straightforward approach is to determine the maximum soluble concentration of this compound in your specific buffer system. Perform a pilot experiment with serial dilutions to identify the concentration at which precipitation occurs. |
| Minimize Final Organic Solvent Concentration | High concentrations of organic solvents like DMSO can be toxic to cells and may affect experimental outcomes. Aim for a final DMSO concentration of less than 0.5% (v/v) in your assay. |
| Adjust Buffer pH | Since this compound is more soluble at a lower pH, consider using a buffer with a slightly acidic pH (e.g., pH 6.5-7.0) if your experimental system allows. For TRIS buffers, be aware that the pH is temperature-dependent.[4] |
| Use a Salt Form | If you are using this compound base, switching to a salt form like this compound hydrochloride (if available) will likely improve its aqueous solubility. |
| Employ Solubilizing Agents | For particularly challenging solubility issues, consider the use of excipients. Cyclodextrins can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions. |
| Modify the Dilution Method | Instead of adding the stock solution directly to the final buffer volume, try a stepwise dilution. First, dilute the stock into a smaller volume of buffer, then add this intermediate dilution to the final volume while vortexing to ensure rapid mixing. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (free base or salt form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sterile, light-protective microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder. For a 10 mM stock solution of this compound (MW: 296.43 g/mol ), this would be 2.96 mg for 1 mL of DMSO.
-
Dissolution: a. Add the weighed this compound powder to a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO. c. Vortex at medium speed for 2-3 minutes until the powder is completely dissolved. d. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protective tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: In Vitro Histamine Release Assay
This protocol provides a general workflow for assessing the H1 antihistamine activity of this compound by measuring its ability to inhibit histamine release from mast cells.
Experimental Workflow
Caption: Workflow for an in vitro histamine release assay.
Signaling Pathway
Histamine H1 Receptor Signaling Pathway
This compound, as an H1 receptor antagonist (more accurately, an inverse agonist), blocks the downstream signaling cascade initiated by histamine binding to the H1 receptor. This G-protein coupled receptor (GPCR) primarily signals through the Gq/11 protein.
Caption: Simplified H1 receptor signaling pathway.
References
Technical Support Center: Pyrathiazine Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming Pyrathiazine degradation in experimental settings. The following troubleshooting guides and FAQs are designed to address common issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in experimental solutions?
A1: this compound, a phenothiazine derivative, is susceptible to degradation from several factors. The primary environmental and chemical stressors include:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of this compound. The rate of degradation is often pH-dependent, with phenothiazines generally showing increased degradation rates at higher pH values.[1][2]
-
Oxidation: The presence of oxidizing agents, including atmospheric oxygen and peroxides, can lead to the formation of degradation products like sulfoxides.[3][4] This oxidative degradation can be accelerated by the presence of metal ions.[4]
-
Light (Photodegradation): Exposure to UV radiation can induce photolytic degradation. For phenothiazines, this can result in the formation of various photoproducts.[1][5]
-
Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.[1][6]
Q2: What are the common degradation products of this compound?
A2: While specific degradation products for this compound are not extensively detailed in publicly available literature, based on the known degradation pathways of other phenothiazines like promethazine and mequitazine, the primary degradation products are likely to be the corresponding sulfoxide and potentially N-dealkylated derivatives.[4][5] Further degradation can lead to the cleavage of the side chain.
Q3: How can I minimize this compound degradation during my experiments?
A3: To minimize degradation, consider the following precautions:
-
pH Control: Maintain the pH of your experimental solutions within a stable, non-extreme range. The use of buffers is highly recommended to prevent pH fluctuations.[7] For many pharmaceuticals, a slightly acidic to neutral pH (around 4-7) is often optimal for stability.[2]
-
Protection from Light: Conduct experiments under amber or red light conditions and store this compound solutions in light-resistant containers (e.g., amber vials) to prevent photolytic degradation.[8]
-
Temperature Control: Store stock solutions and experimental samples at controlled, cool temperatures. Avoid unnecessary exposure to high temperatures.
-
Inert Atmosphere: For sensitive experiments, purging solutions with an inert gas like nitrogen or argon can help to minimize oxidative degradation by displacing dissolved oxygen.
-
Use of Antioxidants: The addition of antioxidants may be considered, but their effects should be carefully validated, as some antioxidants have been shown to paradoxically accelerate the degradation of certain phenothiazines under specific conditions.[4]
Q4: What are the recommended storage conditions for this compound solutions?
A4: Based on the stability profile of phenothiazines, the following storage conditions are recommended:
-
Temperature: Store at refrigerated temperatures (2-8 °C) unless otherwise specified.
-
Light: Protect from light by using amber or opaque containers.
-
Atmosphere: For long-term storage, consider storage under an inert atmosphere.
-
Container: Use well-sealed, non-reactive containers (e.g., glass).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound concentration in solution over a short period. | pH instability: The pH of the solution may be drifting into an acidic or alkaline range, accelerating hydrolysis.[2][7] | Buffer the solution to maintain a stable pH. Verify the compatibility of the buffer with your experimental system. |
| Oxidative degradation: The solution is exposed to atmospheric oxygen. | De-gas the solvent and overlay the solution with an inert gas (e.g., nitrogen or argon). Prepare fresh solutions before use. | |
| Photodegradation: The solution is exposed to ambient or UV light. | Work in a dark room or use light-filtering glassware (amber). Wrap experimental containers in aluminum foil. | |
| Appearance of unknown peaks in chromatography. | Formation of degradation products. | Conduct a forced degradation study to tentatively identify the degradation products. This involves intentionally exposing this compound to stress conditions (acid, base, peroxide, heat, light) and analyzing the resulting solutions.[4][9] |
| Inconsistent experimental results. | Variable degradation of this compound between experiments. | Standardize all experimental conditions, including solution preparation, storage, and handling, to ensure a consistent level of this compound stability. Implement the protective measures outlined in the FAQs. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline for inducing and analyzing the degradation of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂). Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C) for a defined period.
-
Photodegradation: Expose an aliquot of the stock solution to a UV light source (e.g., 254 nm) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
4. Data Interpretation:
-
Calculate the percentage of this compound remaining and the percentage of each degradation product formed.
-
Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method for this compound
The following is an example of an HPLC method that can be adapted to separate this compound from its degradation products. Method development and validation are crucial.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[10] |
| Mobile Phase | A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The ratio may need to be optimized. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by the UV spectrum of this compound (e.g., 254 nm).[3] |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Stress Conditions
| Stress Condition | Duration (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl (60°C) | 24 | 85.2 | 10.5 | 4.3 |
| 0.1 M NaOH (60°C) | 24 | 78.9 | 15.8 | 5.3 |
| 3% H₂O₂ (RT) | 24 | 65.4 | 28.1 (Sulfoxide) | 6.5 |
| Heat (60°C) | 24 | 92.1 | 5.2 | 2.7 |
| UV Light (254 nm) | 24 | 72.5 | 20.3 | 7.2 |
Note: This data is illustrative and should be determined experimentally for specific laboratory conditions.
Visualizations
Caption: Major pathways of this compound degradation.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for this compound instability.
References
- 1. Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Photodegradation and photostability-indication of mequitazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyrathiazine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Pyrathiazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure and IUPAC name of this compound?
A1: The chemical structure of this compound is a phenothiazine core with a 2-(1-pyrrolidinyl)ethyl group attached to the nitrogen atom. Its IUPAC name is 10-[2-(1-pyrrolidinyl)ethyl]-10H-phenothiazine.[1]
Q2: What is the most common synthetic route for preparing this compound?
A2: The most prevalent method for synthesizing this compound is the N-alkylation of phenothiazine with a suitable 2-(1-pyrrolidinyl)ethyl halide, typically 1-(2-chloroethyl)pyrrolidine or 1-(2-bromoethyl)pyrrolidine, in the presence of a base.[2][3]
Q3: What are the critical parameters to control for maximizing the yield of this compound?
A3: Key parameters to optimize include the choice of base, solvent, reaction temperature, and reaction time. The purity of starting materials, particularly the phenothiazine and the alkylating agent, is also crucial to prevent side reactions.[4]
Q4: What are the common impurities encountered in this compound synthesis?
A4: Common impurities may include unreacted phenothiazine, byproducts from side reactions such as over-alkylation (if possible), and oxidation products like phenothiazine sulfoxide. The purity of the alkylating agent is critical to avoid introducing related impurities.
Q5: How can I purify the final this compound product?
A5: Purification is typically achieved through recrystallization from a suitable solvent or column chromatography.[5] The choice of method depends on the scale of the reaction and the nature of the impurities. Distillation under vacuum can be used to purify the phenothiazine starting material.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Inactive Reagents: The alkylating agent may have degraded, or the base may be weak or hydrated.2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.3. Poor Choice of Base or Solvent: The base may not be strong enough to deprotonate the phenothiazine nitrogen, or the solvent may not be suitable for the reaction.4. Presence of Moisture: Water can deactivate the base and interfere with the reaction. | 1. Verify Reagent Quality: Use freshly opened or properly stored reagents. Ensure the base is anhydrous.2. Optimize Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC. For N-alkylation of phenothiazines, temperatures can range from room temperature to reflux, depending on the solvent and base.[7][8]3. Select Appropriate Base and Solvent: Stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often effective.[3][5] Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile are commonly used.[5]4. Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Formation of Multiple Products (Side Reactions) | 1. Oxidation of Phenothiazine: The phenothiazine ring is susceptible to oxidation, forming the corresponding sulfoxide, especially at elevated temperatures in the presence of air.[4]2. Side Reactions of the Alkylating Agent: The alkylating agent could undergo elimination or other side reactions, especially with stronger bases. | 1. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation.[4]2. Control Reaction Temperature: Avoid excessively high temperatures.3. Optimize Base and Addition: Use a non-nucleophilic base and consider adding the alkylating agent slowly to the reaction mixture. |
| Difficulty in Product Isolation and Purification | 1. Oily Product: The product may not crystallize easily due to residual solvent or impurities.2. Co-precipitation of Impurities: Unreacted starting materials or byproducts may co-precipitate with the product during recrystallization. | 1. Purification Technique: If recrystallization fails, attempt purification by column chromatography on silica gel.2. Solvent Selection: For recrystallization, experiment with different solvent systems. A solvent-antisolvent approach can be effective.3. Washing Steps: Ensure the crude product is thoroughly washed to remove soluble impurities before final purification. |
Experimental Protocols
Synthesis of Phenothiazine (Starting Material)
A common method for preparing the phenothiazine core is by reacting diphenylamine with sulfur in the presence of a catalyst like iodine or anhydrous calcium chloride.[9][10]
Materials:
-
Diphenylamine
-
Sulfur
-
Iodine (catalyst)
-
High-boiling point solvent (optional)
Procedure:
-
Combine diphenylamine and sulfur in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of iodine.
-
Heat the mixture. The reaction is often carried out as a melt at temperatures between 140-180°C.[10] Hydrogen sulfide gas will be evolved.
-
After the reaction is complete (cessation of gas evolution), cool the mixture.
-
The crude phenothiazine can be purified by recrystallization from a suitable solvent like ethanol or by vacuum distillation.[6][10]
| Reactant | Molar Mass ( g/mol ) | Typical Molar Ratio |
| Diphenylamine | 169.22 | 1 |
| Sulfur | 32.06 | 2 |
| Iodine | 253.81 | Catalytic |
Synthesis of this compound (10-[2-(1-pyrrolidinyl)ethyl]-10H-phenothiazine)
This protocol describes the N-alkylation of phenothiazine.
Materials:
-
Phenothiazine
-
1-(2-Chloroethyl)pyrrolidine hydrochloride (or the free base)
-
Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
-
Anhydrous Dimethylformamide (DMF) or another suitable aprotic solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of phenothiazine in anhydrous DMF under an inert atmosphere, add sodium hydride portion-wise at room temperature.
-
Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the phenothiazine anion.
-
Add a solution of 1-(2-chloroethyl)pyrrolidine (if starting from the hydrochloride salt, it must be neutralized first) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture (e.g., to 50-70°C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench it by carefully adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
| Reactant | Molar Mass ( g/mol ) | Typical Molar Ratio |
| Phenothiazine | 199.27 | 1 |
| 1-(2-Chloroethyl)pyrrolidine | 133.62 | 1 - 1.2 |
| Sodium Hydride (NaH) | 24.00 | 1.1 - 1.5 |
Diagrams
References
- 1. 10-(2-(1-Pyrrolidinyl)ethyl)-10H-phenothiazine | C18H20N2S | CID 10646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jmedchem.com [jmedchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2887482A - Purification of phenothiazine - Google Patents [patents.google.com]
- 7. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Phenothiazine from Diphenylamine.pptx [slideshare.net]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Pyrathiazine and Potential Biochemical Assay Interference
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interference by pyrathiazine and related phenothiazine compounds in biochemical assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common sources of assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why should I be concerned about it interfering in my assays?
This compound is a first-generation antihistamine belonging to the phenothiazine class of compounds. While there is a lack of direct, documented evidence of this compound causing assay interference, its core chemical structure is shared with other phenothiazine derivatives that have been shown to interfere with various assays. Therefore, it is prudent to consider the potential for this compound to act as a Pan-Assay Interference Compound (PAINS).
Q2: What are the primary mechanisms by which a phenothiazine compound like this compound might interfere with a biochemical assay?
Phenothiazine derivatives can interfere with biochemical assays through several mechanisms:
-
Redox Cycling: The phenothiazine core is redox-active and can participate in futile redox cycles in the presence of reducing agents (like DTT) and oxygen, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide. These ROS can nonspecifically inhibit enzymes or react with assay reagents, causing false-positive or false-negative results.
-
Compound Aggregation: At certain concentrations, phenothiazines can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition. This is a common mechanism for many PAINS.
-
Fluorescence Interference: The conjugated ring system of phenothiazines can exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of assay reagents. In fluorescence-based assays, this can lead to a false-positive or false-negative signal, respectively.
-
Cross-Reactivity in Immunoassays: Structurally related phenothiazines, such as promethazine and chlorpromazine, have been shown to cause false-positive results in certain immunoassays due to cross-reactivity with the assay antibodies.[1][2][3][4][5]
Q3: I am observing unexpected results in my assay when using this compound. How can I determine if it is due to assay interference?
A systematic approach is necessary to identify assay interference. The following workflow can help you diagnose the issue.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduced interference by phenothiazines in amphetamine drug of abuse immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reduced interference by phenothiazines in amphetamine drug of abuse immunoassays. | Semantic Scholar [semanticscholar.org]
- 5. aplm [aplm.kglmeridian.com]
Technical Support Center: Minimizing Off-Target Effects of Phenothiazines in Research
Disclaimer: Initial searches for "Pyrathiazine" did not yield information on a known compound. This resource has been developed based on the assumption that the intended compound class was "Phenothiazine," a well-established group of drugs with known off-target effects.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals minimize and understand the off-target effects of phenothiazines in their experiments.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with phenothiazines, focusing on how to identify and mitigate off-target effects.
| Question/Issue | Potential Cause (Off-Target Effect) | Troubleshooting/Mitigation Strategy |
| My experimental results are inconsistent or not reproducible. | Phenothiazines bind to multiple receptors, not just the intended dopamine D2 receptor.[1] This can lead to variable activation or inhibition of different signaling pathways depending on the specific experimental conditions. | 1. Lower Concentration: Use the lowest effective concentration of the phenothiazine to minimize engagement with lower-affinity off-targets. 2. Control Experiments: Include control experiments with compounds known to specifically target the suspected off-target receptors (e.g., specific antagonists for histamine or muscarinic receptors). 3. Alternative Compounds: Consider using a more specific compound for the intended target if available. |
| I'm observing unexpected cell toxicity or apoptosis. | Phenothiazines can have anti-cancer properties and interfere with various cellular processes, including tubulin polymerization and calmodulin function.[2][3] These effects are often independent of their primary antipsychotic mechanism. | 1. Cell Viability Assays: Perform dose-response curves with multiple cell viability assays (e.g., MTT, LDH) to determine the toxicity threshold. 2. Mechanism of Death Analysis: Use assays like Annexin V/PI staining to determine if the cell death is apoptotic or necrotic.[3] 3. Rescue Experiments: Attempt to rescue the toxic phenotype by overexpressing the intended target or inhibiting downstream effectors of suspected off-target pathways. |
| My signaling pathway of interest is being modulated in an unexpected way. | Phenothiazines are known to interact with a wide range of receptors, including serotonergic, adrenergic, and muscarinic receptors, which can lead to complex downstream signaling effects.[1][4] | 1. Pathway Profiling: Use techniques like Western blotting or reporter assays to profile the activity of key nodes in related signaling pathways. 2. In Silico Analysis: Utilize bioinformatics tools to predict potential off-target interactions of the specific phenothiazine being used.[5] 3. Competitive Binding Assays: Perform competitive binding assays with radiolabeled ligands for suspected off-target receptors to confirm binding. |
| I am seeing effects that mimic other drug classes (e.g., antihistamines, anticholinergics). | Many phenothiazines have strong antagonistic activity at histamine H1 and muscarinic acetylcholine receptors.[1][4][6] | 1. Review Literature: Consult the literature for the known receptor binding profile of the specific phenothiazine. 2. Specific Antagonists: Use specific antagonists for H1 or muscarinic receptors to see if the unexpected effect is blocked. |
II. Quantitative Data: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, nM) of selected phenothiazines for their primary target (Dopamine D2) and major off-targets. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine D2 (Ki, nM) | Histamine H1 (Ki, nM) | Muscarinic M1 (Ki, nM) | Adrenergic α1 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |
| Chlorpromazine | 1.1 | 0.3 | 13 | 0.8 | 1.7 |
| Fluphenazine | 0.89 | 2.5 | 140 | 1.4 | 14.45 |
| Thioridazine | 3.5 | 1.2 | 10 | 18 | 3.2 |
| Promethazine | 180 | 1.4 | 2.1 | 2.8 | 6.2 |
Data compiled from various sources. Actual values may vary depending on experimental conditions.
III. Experimental Protocols
A. Protocol: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity of a phenothiazine for a specific (potentially off-target) receptor.
1. Materials:
- Cell membranes expressing the receptor of interest.
- Radiolabeled ligand specific for the receptor (e.g., [3H]-spiperone for D2 receptors).
- Unlabeled ("cold") specific ligand for determining non-specific binding.
- Test phenothiazine compound at various concentrations.
- Assay buffer (e.g., Tris-HCl with appropriate ions).
- Scintillation vials and scintillation fluid.
- Liquid scintillation counter.
- 96-well filter plates.
2. Procedure:
- Prepare serial dilutions of the test phenothiazine.
- In a 96-well plate, add the cell membranes, radiolabeled ligand at a fixed concentration (typically at or below its Kd), and either:
- Buffer only (for total binding).
- A high concentration of unlabeled specific ligand (for non-specific binding).
- The test phenothiazine at various concentrations.
- Incubate the plate at a specific temperature and for a duration sufficient to reach equilibrium.
- Harvest the membranes onto filter paper using a cell harvester and wash with cold assay buffer to remove unbound ligand.
- Place the filters in scintillation vials with scintillation fluid.
- Count the radioactivity in a liquid scintillation counter.
3. Data Analysis:
- Calculate specific binding = Total binding - Non-specific binding.
- Plot the percentage of specific binding against the log concentration of the test phenothiazine.
- Fit the data to a one-site competition model to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
B. Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the engagement of a phenothiazine with its intended or off-target proteins in a cellular context.[5]
1. Materials:
- Intact cells or cell lysate.
- Test phenothiazine compound or vehicle control (e.g., DMSO).
- Phosphate-buffered saline (PBS).
- Protease inhibitors.
- Equipment for heating samples (e.g., PCR cycler).
- Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer).
2. Procedure:
- Treat intact cells or cell lysate with the phenothiazine or vehicle control and incubate.[5]
- Aliquot the samples and heat them to a range of different temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).[5]
- Cool the samples on ice.
- Lyse the cells (if using intact cells) and separate the soluble protein fraction from the precipitated proteins by centrifugation.[5]
- Collect the supernatant (soluble fraction).
- Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.[5]
3. Data Analysis:
- Plot the amount of soluble protein against the temperature for both the vehicle- and drug-treated samples.
- A shift in the melting curve to a higher temperature in the drug-treated sample indicates that the phenothiazine is binding to and stabilizing the protein.
IV. Visualizations
A. Signaling Pathways
Caption: Phenothiazine on- and off-target signaling pathways.
B. Experimental Workflow
Caption: Workflow for identifying and mitigating off-target effects.
C. Logical Relationships
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. egpat.com [egpat.com]
- 2. Fluphenazine - Wikipedia [en.wikipedia.org]
- 3. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells | PLOS One [journals.plos.org]
- 4. Promethazine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
Technical Support Center: Enhancing the Bioavailability of Pyrathiazine in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Pyrathiazine in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
Based on its physicochemical properties, this compound, a phenothiazine derivative, is predicted to be a lipophilic and poorly water-soluble compound. This characteristic suggests that its oral bioavailability is likely limited by its low aqueous solubility and dissolution rate in the gastrointestinal (GI) tract, potentially classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV drug. Furthermore, like many phenothiazines, this compound may be susceptible to extensive first-pass metabolism in the liver, which can significantly reduce the amount of active drug reaching systemic circulation. For instance, a related phenothiazine, fluphenazine, has a low oral bioavailability of about 2.7%.[1]
Q2: What are the initial steps to consider when formulating this compound for animal studies?
Given its poor aqueous solubility, the initial focus should be on enhancing its dissolution rate. Utilizing a salt form of the molecule, such as this compound theoclate, is a common strategy to improve solubility and dissolution.[2][3][4][5] Additionally, particle size reduction through techniques like micronization or nanosuspension can increase the surface area available for dissolution.
Q3: Which animal models are appropriate for studying this compound's bioavailability?
Rats and dogs are commonly used animal models for pharmacokinetic studies of phenothiazine derivatives.[6][7] The choice of model may depend on the specific metabolic pathways of this compound, and it is advisable to conduct preliminary in vitro metabolism studies using liver microsomes from different species to select the most relevant model for human metabolism.
Q4: What analytical methods are suitable for quantifying this compound in biological samples?
High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is a robust and widely used method for the quantification of phenothiazines in plasma.[8][9] Thin-Layer Chromatography (TLC) can also be employed for qualitative and semi-quantitative analysis.[10][11] The selection of the analytical method will depend on the required sensitivity, selectivity, and the available equipment.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Animal Studies
Symptom: Inconsistent and low plasma concentrations of this compound are observed after oral administration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | Formulation Approach: Develop formulations designed to enhance solubility and dissolution. Strategies include solid dispersions with hydrophilic polymers (e.g., PVP, PEG) or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[12] |
| Low Dissolution Rate | Particle Size Reduction: Employ micronization or nanomilling to increase the surface area of the drug particles, which can significantly improve the dissolution rate. |
| Extensive First-Pass Metabolism | Route of Administration Comparison: Administer this compound intravenously (IV) to a cohort of animals to determine its absolute bioavailability. A significant difference between oral and IV bioavailability points towards first-pass metabolism. Inhibition Studies: Co-administer this compound with known inhibitors of cytochrome P450 enzymes (e.g., ketoconazole for CYP3A4) to identify the key metabolic pathways. |
| Food Effects | Fasted vs. Fed Studies: Conduct bioavailability studies in both fasted and fed animals to assess the impact of food on drug absorption. Food can sometimes enhance the bioavailability of lipophilic drugs. |
Issue 2: Difficulty in Formulating a Stable and Homogeneous Dosing Solution
Symptom: this compound precipitates out of the dosing vehicle, leading to inaccurate dosing.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Solubilization | Co-solvents and Surfactants: Utilize a co-solvent system (e.g., a mixture of water, ethanol, and propylene glycol) or add a pharmaceutically acceptable surfactant (e.g., Tween 80, Cremophor EL) to increase the solubility of this compound in the dosing vehicle. |
| pH-dependent Solubility | pH Adjustment: Determine the pKa of this compound and adjust the pH of the dosing vehicle to a range where the drug is most soluble. For basic compounds like phenothiazines, a lower pH generally increases solubility. |
| Physical Instability | Suspension Formulation: If a solution is not feasible, a uniform and stable suspension can be prepared using suspending agents (e.g., methylcellulose, carboxymethylcellulose) and wetting agents to ensure dose uniformity. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion
Objective: To enhance the dissolution rate of this compound by creating a solid dispersion with a hydrophilic carrier.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio (w/w).
-
Dissolve both components in a minimal amount of methanol with continuous stirring until a clear solution is obtained.
-
Evaporate the methanol using a rotary evaporator at 40°C under reduced pressure until a solid mass is formed.
-
Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and pass it through a sieve to ensure uniformity.
-
Characterize the solid dispersion for drug content, in vitro dissolution, and physical form (e.g., using DSC and XRD).
Protocol 2: HPLC Method for Quantification of a Phenothiazine Derivative in Rat Plasma
Objective: To quantify the concentration of a phenothiazine derivative in rat plasma samples.
Materials and Equipment:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
Internal standard (e.g., another phenothiazine not present in the study)
-
Rat plasma samples
-
Centrifuge
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for HPLC analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 60:40 v/v), pH adjusted to 3.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of the phenothiazine derivative into blank rat plasma and process them as described in the sample preparation step.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of the analyte in the study samples by interpolating their peak area ratios from the calibration curve.
-
Quantitative Data
Table 1: Representative Pharmacokinetic Parameters of Phenothiazine Derivatives in Animals
| Drug | Animal Model | Dose and Route | Oral Bioavailability (F%) | Cmax (ng/mL) | Tmax (h) | Reference |
| Chlorpromazine | Rat | 10 mg/kg, oral | ~20% | 50-100 | 1-3 | Adapted from literature |
| Fluphenazine | Human | Oral | 2.7% | 1.0-2.5 | 2 | [1] |
| Promethazine | Dog | 5 mg/kg, oral | Low and variable | 20-50 | 2-4 | Adapted from literature |
Note: The values presented are approximate and can vary significantly based on the formulation, animal strain, and experimental conditions.
Visualizations
Caption: Experimental workflow for a this compound bioavailability study.
Caption: Troubleshooting decision tree for low this compound bioavailability.
References
- 1. Fluphenazine - Wikipedia [en.wikipedia.org]
- 2. dexagroup.com [dexagroup.com]
- 3. balipharma.com [balipharma.com]
- 4. mims.com [mims.com]
- 5. mims.com:443 [mims.com:443]
- 6. researchgate.net [researchgate.net]
- 7. Phenothiazines- dogs - Lort Smith Melbourne Animal Hospital [lortsmith.com]
- 8. Determination of selected phenothiazines in human plasma by solid-phase extraction and liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrathiazine (Phenothiazine) Analog Synthesis
Welcome to the Technical Support Center for Phenothiazine Analog Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of phenothiazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in phenothiazine synthesis?
A1: The synthesis of phenothiazines can be complex, with researchers often facing challenges such as low yields, undesired side reactions, and difficulties in purification. Key issues include the formation of oxidized byproducts like sulfoxides and sulfones, lack of regioselectivity during functionalization, and incomplete reactions.[1] The high reactivity of the phenothiazine scaffold can lead to competing side reactions that compromise regioselectivity, complicating the synthesis of targeted derivatives.[2]
Q2: How can I minimize the formation of sulfoxide byproducts during synthesis?
A2: Sulfoxide formation is a common side reaction resulting from the oxidation of the sulfur atom in the phenothiazine core.[1] To minimize this, it is crucial to conduct reactions under an inert atmosphere, such as nitrogen or argon. This preventative measure helps to avoid the formation of sulfoxides and other oxidized byproducts.[1]
Q3: I am observing poor regioselectivity in my functionalization reaction. What can I do?
A3: Poor regioselectivity is a known challenge, especially when using substituted diphenylamines, which can result in a mixture of isomers.[3] To address this, consider the following strategies:
-
Milder Reaction Conditions: High temperatures can lead to a loss of selectivity. Exploring lower temperature routes, such as some transition-metal-catalyzed methods, may provide better control.[3]
-
Pre-functionalized Starting Materials: Instead of functionalizing the phenothiazine core after its formation, begin with appropriately substituted diphenylamines or 2-aminobenzenethiols to direct the cyclization to the desired position.[3]
-
N-Protection: For functionalization of the phenothiazine ring, using N-protected phenothiazines can help direct substitution to specific positions.[4]
Q4: What are the recommended methods for purifying crude phenothiazine analogs?
A4: Purification strategies for phenothiazine and its derivatives commonly include recrystallization from solvents like ethanol or hexane, column chromatography on silica gel, and distillation.[4] The choice of method depends on the scale of the reaction and the nature of the impurities. For instance, unreacted diphenylamine can often be removed by vacuum distillation.[4] If the product is an oil that does not crystallize, it may be due to residual solvent or low-melting impurities. Drying the product under a high vacuum is recommended, followed by column chromatography if impurities persist.[4]
Q5: What are the advantages of using modern transition metal-catalyzed methods over classical approaches for phenothiazine synthesis?
A5: Modern methods, such as palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura coupling, offer significant advantages in terms of regioselectivity, functional group tolerance, and scalability.[5] These catalysts activate specific bonds, allowing for more precise control over the reaction under milder conditions compared to classical methods, which often suffer from poor regioselectivity and harsh reaction conditions.[2][5]
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common issues encountered during phenothiazine synthesis.
Low yields are a frequent issue in the multi-step synthesis of phenothiazines.[1] The following guide provides a systematic approach to troubleshooting this problem.
Start [label="Low Yield Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Check Reagent Quality\n(Purity, Dryness)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Verify Reaction Conditions\n(Temp, Time, Atmosphere)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckStoichiometry [label="Confirm Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeMethod [label="Optimize Synthesis Method", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Smiles [label="Smiles Rearrangement", fillcolor="#F1F3F4", fontcolor="#202124"]; Buchwald [label="Buchwald-Hartwig", fillcolor="#F1F3F4", fontcolor="#202124"]; Suzuki [label="Suzuki-Miyaura", fillcolor="#F1F3F4", fontcolor="#202124"]; Classical [label="Classical Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution [label="Improved Yield", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CheckReagents; Start -> CheckConditions; Start -> CheckStoichiometry; CheckReagents -> OptimizeMethod; CheckConditions -> OptimizeMethod; CheckStoichiometry -> OptimizeMethod; OptimizeMethod -> Smiles [label="Base/Solvent choice"]; OptimizeMethod -> Buchwald [label="Catalyst/Ligand/Base choice"]; OptimizeMethod -> Suzuki [label="Catalyst/Base/Solvent choice"]; OptimizeMethod -> Classical [label="Temperature/Catalyst choice"]; Smiles -> Solution; Buchwald -> Solution; Suzuki -> Solution; Classical -> Solution; }
A logical workflow to diagnose and address causes of low reaction yields.
Detailed Troubleshooting Steps:
| Problem | Possible Cause | Suggested Solution |
| Low Yield in General | Reagent quality (impure or wet) | Ensure all starting materials, reagents, and solvents are pure and dry. Impurities can interfere with the reaction.[1] |
| Incorrect reaction temperature | Use a calibrated thermometer and a reliable heating/cooling system. Small deviations can significantly impact yield.[1] | |
| Suboptimal reaction time | Monitor reaction progress using TLC or LC-MS to determine the optimal time.[1] | |
| Oxidation of phenothiazine core | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of sulfoxide byproducts.[1] | |
| Low Yield in Buchwald-Hartwig Amination | Inappropriate catalyst/ligand combination | The choice of palladium catalyst and phosphine ligand is critical. For sterically hindered substrates, bulky, electron-rich ligands like XPhos or BrettPhos may be more effective.[4] |
| Incorrect base selection | Use strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3). The base must be sufficiently soluble in the reaction solvent.[4] | |
| Poor solvent choice | Aprotic solvents such as toluene, dioxane, or THF are commonly used. The solvent must be anhydrous.[4] | |
| Low Yield in Smiles Rearrangement | Incomplete rearrangement | Ensure a suitable base (e.g., potassium hydroxide, sodium hydride) and solvent (e.g., DMSO, ethanol) are used to facilitate the rearrangement.[4] |
| Side reactions | The presence of other nucleophilic groups can lead to side reactions. Protecting groups may be necessary for substrates with multiple reactive sites.[4] |
| Problem | Possible Cause | Suggested Solution |
| Formation of di- or poly-substituted products | Incorrect stoichiometry of reactants | Carefully control the molar ratios of the coupling partners, especially in functionalization reactions.[4] |
| Dimerization or oligomerization | High concentration of reactants | Slow addition of reagents (e.g., formaldehyde) to a dilute solution can help control the formation of dimers and oligomers.[4] |
| Poor regioselectivity | Highly reactive phenothiazine core | Use N-protected phenothiazines to direct substitution to specific positions.[4] Consider milder reaction conditions or pre-functionalized starting materials.[3] |
Experimental Protocols
This method involves the reaction of diphenylamine with sulfur, typically catalyzed by iodine or anhydrous aluminum chloride.[3]
Materials:
-
Diphenylamine
-
Sulfur
-
Anhydrous aluminum chloride (catalyst)
-
Dilute alcohol (for washing)
-
Alcohol (for recrystallization)
Procedure:
-
In a suitable reaction vessel, combine diphenylamine, sulfur, and anhydrous aluminum chloride.
-
Carefully heat the mixture. The reaction will initiate at approximately 140-150°C, with the evolution of hydrogen sulfide gas (ensure proper ventilation in a fume hood).[3]
-
If the reaction becomes too vigorous, slightly lower the temperature to moderate the rate.
-
Once the initial vigorous reaction has subsided, raise the temperature to 160°C for a period to ensure the reaction goes to completion.[3]
-
Allow the reaction melt to cool and solidify.
-
Grind the solid product and extract it first with water and then with dilute alcohol to remove any remaining starting materials and catalyst.[3]
-
The remaining solid is crude phenothiazine, which can be further purified by recrystallization from alcohol.
Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mix [label="Combine Diphenylamine,\nSulfur, and Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat1 [label="Heat to 140-150°C\n(H2S evolution)", fillcolor="#FBBC05", fontcolor="#202124"]; Heat2 [label="Raise temperature to 160°C", fillcolor="#FBBC05", fontcolor="#202124"]; Cool [label="Cool and Solidify", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="Grind and Extract\n(Water, Dilute Alcohol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Recrystallize from Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Mix -> Heat1 -> Heat2 -> Cool -> Extract -> Purify -> End; }
Experimental workflow for the classical synthesis of phenothiazine.
This protocol is a representative procedure for the synthesis of N-arylphenothiazines.
Materials:
-
Phenothiazine
-
Aryl halide (e.g., aryl bromide)
-
Palladium precatalyst (e.g., RuPhos Pd G1)[5]
-
Phosphine ligand (e.g., RuPhos)[5]
-
Base (e.g., Sodium tert-butoxide, NaOtBu)[5]
-
Anhydrous, deoxygenated solvent (e.g., Toluene)[5]
Procedure:
-
Inert Atmosphere Setup: Assemble a dry Schlenk flask or use a glovebox. All glassware must be oven-dried.[5]
-
Reagent Addition: To the flask, add the phenothiazine, aryl halide, palladium precatalyst, phosphine ligand, and base.[5]
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe under an inert atmosphere.[5]
-
Reaction: Heat the reaction mixture to the required temperature (e.g., 80-110°C) with stirring.[5]
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.[5]
-
Workup: Cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.[5]
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.[5]
-
Purification: Purify the product by column chromatography or recrystallization.[4]
This protocol is a representative procedure for the synthesis of a phenothiazine derivative via a base-initiated Smiles rearrangement.[5]
Materials:
-
2-((2-aminophenyl)thio)benzoic acid (or similar precursor)
-
Potassium Hydroxide (KOH) or other suitable base
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for acidification)
Procedure:
-
Dissolve the 2-((2-aminophenyl)thio)benzoic acid precursor in a suitable solvent such as ethanol.
-
Add a solution of a suitable base, like potassium hydroxide, to initiate the rearrangement.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the rearrangement is complete, cool the reaction mixture.
-
Acidify the mixture with hydrochloric acid to precipitate the phenothiazine carboxylic acid product.
-
Collect the product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.
Data Presentation
Table 1: Comparison of Common Phenothiazine Synthesis Methods
| Synthesis Method | Typical Reagents | Common Solvents | Advantages | Challenges |
| Classical Synthesis | Diphenylamine, Sulfur, I2 or AlCl3 | None (melt reaction) | Inexpensive starting materials. | High temperatures, poor regioselectivity with substituted precursors, H2S byproduct.[3][6] |
| Smiles Rearrangement | Substituted 2-aminothiophenols, activated aryl halides, base (e.g., KOH, NaH) | DMSO, Ethanol | Good for specific isomers. | Requires specific precursors, potential for side reactions.[4][7] |
| Buchwald-Hartwig Amination | Phenothiazine, aryl halide, Pd catalyst, phosphine ligand, base (e.g., NaOtBu) | Toluene, Dioxane, THF | Excellent regioselectivity, high functional group tolerance, mild conditions.[5] | Cost of catalyst and ligands, sensitivity to air and moisture.[4] |
| Suzuki-Miyaura Coupling | Halogenated phenothiazine, boronic acid/ester, Pd catalyst, base | Toluene, Dioxane, Water | Forms C-C bonds, good functional group tolerance.[8][9] | Requires pre-functionalized phenothiazine, potential for catalyst poisoning. |
References
- 1. benchchem.com [benchchem.com]
- 2. jmedchem.com [jmedchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Pyrathiazine and Other First-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the first-generation antihistamine Pyrathiazine with other prominent drugs in its class, including diphenhydramine, chlorpheniramine, and promethazine. The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of their performance, supported by available experimental data, to inform further research and development in the field of antihistamines.
Introduction to First-Generation Antihistamines
First-generation antihistamines are a class of drugs that antagonize the histamine H1 receptor, thereby mitigating the effects of histamine released during allergic reactions.[1][2] These compounds are characterized by their ability to cross the blood-brain barrier, leading to sedative effects, and their interaction with other receptor systems, which results in a range of side effects, most notably anticholinergic effects.[3][4] While effective in treating allergic conditions such as allergic rhinitis and urticaria, their clinical use is often limited by these off-target effects.[4][5][6] This guide will delve into the pharmacological profiles of this compound and its counterparts to provide a clear comparative perspective.
Chemical Structures
The chemical structures of this compound, diphenhydramine, chlorpheniramine, and promethazine are presented below. This compound and promethazine belong to the phenothiazine chemical class, which is known for its diverse pharmacological activities.
-
This compound: 10-[2-(1-Pyrrolidinyl)ethyl]phenothiazine[7]
-
Diphenhydramine: 2-(diphenylmethoxy)-N,N-dimethylethanamine
-
Chlorpheniramine: 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine
-
Promethazine: (RS)-N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine[2]
Mechanism of Action and Receptor Binding Profiles
The primary mechanism of action for first-generation antihistamines is the competitive inverse agonism of the histamine H1 receptor.[1] However, their broad pharmacological profile stems from their affinity for other receptors, including muscarinic, adrenergic, and serotonergic receptors. This lack of selectivity is a hallmark of this drug class.
dot
Caption: Histamine H1 Receptor Signaling Pathway.
Receptor Binding Affinity Data
The following tables summarize the available quantitative data on the binding affinities (Ki in nM) of diphenhydramine, chlorpheniramine, and promethazine for various receptors. A lower Ki value indicates a higher binding affinity. No specific experimental binding data for this compound was found in the reviewed literature. Based on its phenothiazine structure, its receptor binding profile is likely to share similarities with promethazine, including significant affinity for H1, muscarinic, and adrenergic receptors.[8][9][10][11]
Table 1: Histamine H1 and Muscarinic Receptor Binding Affinities (Ki, nM)
| Receptor | Diphenhydramine | Chlorpheniramine | Promethazine |
| Histamine H1 | 3.1 | 0.4 | 0.1 |
| Muscarinic M1 | 91 | 200 | 16 |
| Muscarinic M2 | 120 | 500 | 25 |
| Muscarinic M3 | 68 | 150 | 13 |
| Muscarinic M4 | 110 | 800 | 30 |
| Muscarinic M5 | 150 | >1000 | 45 |
Data compiled from various sources.
Table 2: Adrenergic and Serotonergic Receptor Binding Affinities (Ki, nM)
| Receptor | Diphenhydramine | Chlorpheniramine | Promethazine |
| Alpha-1 Adrenergic | 43 | 50 | 2.5 |
| Alpha-2 Adrenergic | 7600 | >1000 | 150 |
| Serotonin 5-HT1A | >10000 | >1000 | 100 |
| Serotonin 5-HT2A | 120 | 150 | 3 |
| Serotonin Transporter | 33 | 15.2 | >1000 |
Data compiled from various sources.
Comparative Efficacy
The clinical efficacy of first-generation antihistamines is well-established for the treatment of allergic rhinitis and chronic urticaria.[4][5][6] However, direct comparative efficacy data, especially involving this compound, is scarce. The effectiveness of these drugs is often weighed against their side effect profiles.
dot
Caption: Comparative Experimental Workflow.
Side Effect Profiles: Sedation and Anticholinergic Effects
The most prominent side effects of first-generation antihistamines are sedation and anticholinergic symptoms. These effects are a direct consequence of their ability to cross the blood-brain barrier and their affinity for central H1 and muscarinic receptors.[3]
Table 3: Comparative Side Effect Profiles
| Side Effect | This compound (Inferred) | Diphenhydramine | Chlorpheniramine | Promethazine |
| Sedation | High | High | Moderate | Very High |
| Anticholinergic | High | High | Moderate | High |
| Antiemetic | Likely | Moderate | Low | High |
Inferences for this compound are based on its phenothiazine structure, which is associated with significant sedative and anticholinergic properties.[11]
dot
Caption: Relationship of Antihistamine Properties to Effects.
Experimental Protocols
Radioligand Binding Assay for H1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding assay.
-
Radioligand: A radiolabeled H1 antagonist, typically [³H]-mepyramine, is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at room temperature for a sufficient time to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Histamine-Induced Wheal and Flare Suppression Test
Objective: To assess the in vivo antihistaminic activity of a test compound.
Methodology:
-
Subjects: Healthy volunteers are recruited for the study.
-
Baseline Measurement: A baseline wheal and flare response is induced by an intradermal injection of histamine (e.g., 5 µg in 0.05 mL saline) on the forearm. The areas of the wheal and flare are measured after a specified time (e.g., 15 minutes).
-
Drug Administration: The test antihistamine is administered orally at a specified dose.
-
Post-Dose Measurement: At various time points after drug administration, the histamine challenge is repeated on the contralateral forearm, and the resulting wheal and flare areas are measured.
-
Data Analysis: The percentage inhibition of the wheal and flare areas at each time point compared to baseline is calculated to determine the efficacy and duration of action of the antihistamine.
Conclusion
This comparative guide highlights the pharmacological similarities and differences between this compound and other first-generation antihistamines. While diphenhydramine, chlorpheniramine, and promethazine have been extensively studied, providing a wealth of quantitative data on their receptor binding profiles and clinical effects, there is a notable lack of such data for this compound. Based on its phenothiazine chemical structure, it is reasonable to infer that this compound possesses significant antihistaminic, sedative, and anticholinergic properties, likely comparable to promethazine.
For drug development professionals, the key takeaway is the trade-off between efficacy and side effects inherent in first-generation antihistamines. The non-selective nature of these compounds presents an opportunity for the development of more targeted therapies. Further research to fully characterize the pharmacological profile of less-studied compounds like this compound could uncover unique properties or lead to the design of new molecules with improved therapeutic indices. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Promethazine - Wikipedia [en.wikipedia.org]
- 3. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites (Journal Article) | OSTI.GOV [osti.gov]
- 4. Treatment for allergic rhinitis and chronic idiopathic urticaria: focus on oral antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihistamines in the treatment of urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 10-(2-(1-Pyrrolidinyl)ethyl)-10H-phenothiazine | C18H20N2S | CID 10646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrathiazine and Promethazine for Researchers and Drug Development Professionals
An objective comparison of Pyrathiazine and promethazine reveals a significant disparity in the available scientific data. While promethazine is a well-documented first-generation antihistamine with a broad range of clinical applications, this compound remains a comparatively obscure compound with limited publicly available research. This guide synthesizes the existing information on both molecules to provide a comparative overview, highlighting the current knowledge gaps for this compound.
Overview and Chemical Structure
Both this compound and promethazine belong to the phenothiazine class of compounds, characterized by a tricyclic structure. Promethazine is a well-established drug with antihistaminic, sedative, antiemetic, and anticholinergic properties. This compound is also classified as a phenothiazine and an antihistamine, primarily used as an antiemetic, often in combination with pyridoxine (Vitamin B6).
A point of clarification from the available literature is the nomenclature surrounding "Parathiazine teoclate," which has been identified as promethazine teoclate, a salt of promethazine.[1] This is distinct from this compound.
Mechanism of Action
Promethazine exerts its effects through the antagonism of several receptors:
-
Histamine H1 Receptors: As a potent H1 receptor antagonist, promethazine blocks the action of histamine, leading to its antihistaminic effects.
-
Dopamine D2 Receptors: Antagonism of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata contributes to its antiemetic effects.
-
Muscarinic Receptors: Blockade of muscarinic receptors is responsible for its anticholinergic side effects, such as dry mouth and blurred vision.
-
Alpha-Adrenergic Receptors: It also has weak alpha-adrenergic blocking activity.
Signaling Pathway of Promethazine (Histamine H1 Receptor Antagonism)
Caption: Promethazine blocks the H1 receptor, inhibiting the downstream signaling cascade that leads to an allergic response.
Pharmacokinetics
Promethazine
The pharmacokinetic profile of promethazine has been extensively studied.
| Parameter | Value |
| Bioavailability | ~25% (oral) |
| Protein Binding | 93% |
| Metabolism | Hepatic (primarily by CYP2D6) |
| Half-life | 10-14 hours |
| Excretion | Primarily renal |
This compound
Quantitative pharmacokinetic data for this compound, such as bioavailability, protein binding, metabolism, and half-life, are not available in the reviewed literature.
Efficacy: A Data-Driven Comparison
Direct comparative clinical trials between this compound and promethazine are absent from the available scientific literature. The efficacy of each compound is therefore assessed based on independent studies.
Promethazine
Promethazine has demonstrated efficacy in a variety of clinical applications:
-
Allergic Conditions: Effective in treating allergic rhinitis, urticaria, and other allergic reactions.
-
Nausea and Vomiting: Widely used for the prevention and treatment of nausea and vomiting associated with surgery, chemotherapy, and motion sickness.
-
Sedation: Used for pre- and postoperative sedation and as a short-term hypnotic.
This compound
Clinical data for this compound is sparse. It is marketed, often in combination with pyridoxine, for the treatment of nausea and vomiting, particularly in the context of pregnancy and motion sickness.[2][3] However, robust, placebo-controlled clinical trials detailing its efficacy and safety profile as a standalone agent are not readily accessible.
Safety and Side Effect Profile
Promethazine
The side effect profile of promethazine is well-characterized and stems from its receptor antagonism.
| Side Effect | Mechanism |
| Sedation, Drowsiness | H1 and muscarinic receptor antagonism |
| Dry Mouth, Blurred Vision, Constipation, Urinary Retention | Anticholinergic (muscarinic receptor antagonism) |
| Dizziness, Hypotension | Alpha-adrenergic blockade |
| Extrapyramidal Symptoms (at high doses) | Dopamine D2 receptor antagonism |
This compound
The primary reported side effect of this compound is drowsiness. A comprehensive safety profile, including the incidence of other potential side effects, is not well-documented in the available literature.
Experimental Protocols
Due to the lack of detailed experimental studies on this compound, this section focuses on a representative experimental protocol for evaluating the efficacy of antiemetic drugs, which would be applicable to both compounds.
Example Experimental Protocol: Evaluation of Antiemetic Efficacy in a Postoperative Nausea and Vomiting (PONV) Model
Objective: To compare the efficacy of an investigational antiemetic drug (e.g., this compound) with a standard treatment (e.g., promethazine) and placebo in preventing PONV in adult patients undergoing general anesthesia.
Study Design: A randomized, double-blind, placebo-controlled clinical trial.
Methodology:
-
Patient Recruitment: Recruit adult patients scheduled for elective surgery under general anesthesia with a high risk for PONV (e.g., based on Apfel score).
-
Randomization: Randomly assign patients to one of three groups:
-
Group A: Investigational drug (e.g., this compound, specified dose)
-
Group B: Promethazine (standard dose, e.g., 25 mg IV)
-
Group C: Placebo (e.g., normal saline IV)
-
-
Drug Administration: Administer the study drug intravenously 30 minutes before the end of surgery.
-
Data Collection:
-
Record baseline patient characteristics.
-
Monitor for episodes of nausea and vomiting at regular intervals (e.g., 0-2h, 2-6h, 6-12h, 12-24h postoperatively).
-
Use a validated scoring system (e.g., Visual Analog Scale for nausea) to assess the severity of nausea.
-
Record the use of rescue antiemetics.
-
Monitor and record any adverse events.
-
-
Statistical Analysis: Compare the incidence and severity of nausea and vomiting, and the need for rescue antiemetics between the three groups using appropriate statistical tests (e.g., chi-square test, ANOVA).
Experimental Workflow
Caption: A typical workflow for a clinical trial evaluating antiemetic efficacy.
Conclusion: A Call for Further Research
The comparative analysis of this compound and promethazine is significantly hampered by the lack of robust scientific data for this compound. While both are phenothiazine antihistamines with antiemetic properties, promethazine is a well-characterized drug with a broad evidence base supporting its clinical use. In contrast, this compound's pharmacological profile, pharmacokinetic parameters, and clinical efficacy and safety as a standalone agent are not well-documented in publicly accessible literature.
For researchers and drug development professionals, this highlights a clear need for further investigation into this compound to elucidate its pharmacological properties and potential therapeutic value. Future studies should focus on:
-
Determining the receptor binding profile and affinities of this compound.
-
Conducting comprehensive pharmacokinetic studies in animal models and humans.
-
Performing well-designed, placebo-controlled clinical trials to establish its efficacy and safety for specific indications.
Without such data, a definitive and objective comparison with established drugs like promethazine is not possible.
References
Validating the Antihistaminic Activity of Pyrathiazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the antihistaminic activity of Pyrathiazine, a phenothiazine derivative. Due to the limited availability of recent quantitative data for this compound, this document focuses on established experimental protocols and provides comparative data for well-characterized first and second-generation antihistamines, including the structurally related phenothiazine, promethazine. This approach allows researchers to understand the methodologies required to generate comparative data and to contextualize potential findings for this compound.
Comparative Quantitative Data
A critical aspect of validating a compound's antihistaminic activity is to quantify its affinity for the histamine H1 receptor. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.
| Compound | Class | H1 Receptor Binding Affinity (Ki) [nM] | Notes |
| This compound | Phenothiazine (First-Generation) | Data not readily available | A phenothiazine derivative with known antihistaminic properties.[1] |
| Promethazine | Phenothiazine (First-Generation) | 1.4[2] | Structurally related to this compound, providing a potential proxy for H1 receptor affinity. |
| Diphenhydramine | Ethanolamine (First-Generation) | 9.6 - 16 | A commonly used first-generation antihistamine. |
| Cetirizine | Piperazine (Second-Generation) | 6 | A potent second-generation antihistamine with low sedative effects. |
| Mepyramine | Ethylenediamine (First-Generation) | ~1 | Often used as a radioligand in H1 receptor binding assays.[3] |
Experimental Protocols
To validate the antihistaminic activity of this compound and compare it with other compounds, a combination of in vitro and in vivo assays is essential.
In Vitro Assays
1. Histamine H1 Receptor Binding Assay
This assay directly measures the affinity of a compound for the H1 receptor.
-
Objective: To determine the Ki of this compound for the histamine H1 receptor.
-
Principle: A radiolabeled ligand with known high affinity for the H1 receptor (e.g., [3H]-mepyramine) is incubated with a preparation of cells or tissues expressing the H1 receptor.[3][4] The ability of the test compound (this compound) to displace the radioligand is measured.
-
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from cells (e.g., HEK293T) or tissues (e.g., guinea pig cerebellum) known to express the histamine H1 receptor.
-
Incubation: Incubate the membrane preparation with a fixed concentration of [3H]-mepyramine and varying concentrations of the unlabeled test compound (this compound) or a known competitor.
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[4]
-
2. Isolated Tissue Assays (e.g., Guinea Pig Ileum Contraction)
This functional assay assesses the ability of a compound to antagonize histamine-induced smooth muscle contraction.
-
Objective: To evaluate the functional antagonist activity of this compound at the H1 receptor.
-
Principle: Histamine induces contraction of the guinea pig ileum smooth muscle via H1 receptors. An H1 antagonist will inhibit this contraction in a concentration-dependent manner.
-
Methodology:
-
Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.
-
Contraction Induction: Record isometric or isotonic contractions. After a stabilization period, induce contractions with a submaximal concentration of histamine.
-
Antagonism: In subsequent trials, pre-incubate the tissue with varying concentrations of this compound before adding histamine.
-
Data Analysis: Construct concentration-response curves for histamine in the absence and presence of this compound. Calculate the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
-
In Vivo Assays
1. Histamine-Induced Bronchoconstriction in Guinea Pigs
This model assesses the protective effect of an antihistamine against histamine-induced airway obstruction.
-
Objective: To determine the in vivo efficacy of this compound in preventing histamine-induced bronchoconstriction.
-
Principle: Intravenous or aerosolized histamine induces bronchoconstriction in guinea pigs, which can be measured as an increase in airway resistance. Pre-treatment with an H1 antagonist is expected to attenuate this response.
-
Methodology:
-
Animal Preparation: Anesthetize guinea pigs and measure respiratory parameters, such as airway pressure or lung resistance and compliance.
-
Drug Administration: Administer this compound or a comparator drug (e.g., intravenously or orally) at various doses.
-
Histamine Challenge: After a set pre-treatment time, challenge the animals with a standardized dose of histamine.
-
Measurement: Record the changes in respiratory parameters.
-
Data Analysis: Calculate the percentage inhibition of the histamine-induced bronchoconstriction at different doses of the test compound and determine the ED50 (the dose that produces 50% of the maximal effect).
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of the validation process, the following diagrams illustrate the histamine H1 receptor signaling pathway and a typical experimental workflow.
Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Validating Antihistaminic Activity.
References
Comparative Analysis of Pyrathiazine Cross-Reactivity: An Illustrative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the potential cross-reactivity of Pyrathiazine, a first-generation antihistamine of the phenothiazine class. Due to the limited availability of direct quantitative cross-reactivity studies for this compound in public literature, this document leverages data from structurally related phenothiazine compounds to present an illustrative comparison. The principles and methodologies outlined herein serve as a guide for designing and interpreting cross-reactivity studies.
Introduction to this compound and Cross-Reactivity
This compound is a phenothiazine derivative characterized by a tricyclic core and a specific side chain that dictates its antihistaminic properties. Cross-reactivity, the ability of antibodies or receptors to bind with multiple, often structurally similar, molecules, is a critical consideration in drug development and diagnostics. For therapeutic molecules like this compound, understanding cross-reactivity is essential for:
-
Immunoassay Specificity: Ensuring that diagnostic assays accurately measure this compound levels without interference from structurally related compounds, including other drugs, metabolites, or endogenous substances.
-
Pharmacological Selectivity: Assessing the potential for off-target effects by binding to unintended receptors.
-
Hypersensitivity Reactions: Predicting the likelihood of immune-mediated adverse reactions in patients sensitized to other phenothiazines.[1][2]
The core of phenothiazine-based drugs is often the immunodominant part of the molecule, meaning it is the primary feature recognized by antibodies.[3] However, the side chain also plays a crucial role in determining the specificity of this interaction.[4]
Structural Analogs of this compound
The potential for cross-reactivity is often correlated with structural similarity. This compound shares its phenothiazine core with a number of other therapeutic agents, primarily other first-generation antihistamines and antipsychotics. The key differentiator among these analogs is the substituent at the N-10 position of the phenothiazine ring.
Table 1: Comparison of this compound and its Structural Analogs
| Compound | Chemical Class | N-10 Side Chain | Primary Use |
| This compound | Phenothiazine | -(CH₂)₂-N(C₄H₈) (Pyrrolidinylethyl) | Antihistamine |
| Promethazine | Phenothiazine | -CH₂-CH(CH₃)-N(CH₃)₂ | Antihistamine, Sedative |
| Chlorpromazine | Phenothiazine | -(CH₂)₃-N(CH₃)₂ | Antipsychotic |
| Trifluoperazine | Phenothiazine | -(CH₂)₃-N(C₄H₈N)-CH₃ (Piperazinylpropyl) | Antipsychotic |
| Perphenazine | Phenothiazine | -(CH₂)₃-N(C₄H₈N)-(CH₂)₂-OH | Antipsychotic, Antiemetic |
| Mequitazine | Phenothiazine | -(CH₂)-CH(C₅H₁₀N) (Quinuclidinylmethyl) | Antihistamine |
Quantitative Cross-Reactivity Data
The following table presents hypothetical yet plausible cross-reactivity data for an anti-Pyrathiazine antibody in a competitive ELISA format. This is for illustrative purposes to demonstrate how such data would be presented. The values are extrapolated from the principle that compounds with greater structural similarity, particularly in the side chain, are likely to show higher cross-reactivity.
Table 2: Illustrative Cross-Reactivity of a Hypothetical Anti-Pyrathiazine Antibody
| Compound Tested | Chemical Class | % Cross-Reactivity (Illustrative) | Assay Method | Reference |
| This compound | Phenothiazine | 100% | Competitive ELISA | (Assay Standard) |
| Promethazine | Phenothiazine | 15% | Competitive ELISA | Hypothetical |
| Chlorpromazine | Phenothiazine | 10% | Competitive ELISA | Hypothetical |
| Trifluoperazine | Phenothiazine | <5% | Competitive ELISA | Hypothetical |
| Perphenazine | Phenothiazine | <5% | Competitive ELISA | Hypothetical |
| This compound Metabolite (N-desethyl) | Phenothiazine Metabolite | 45% | Competitive ELISA | Hypothetical |
| This compound Metabolite (S-oxide) | Phenothiazine Metabolite | 20% | Competitive ELISA | Hypothetical |
| Hydroxyzine | Piperazine | <1% | Competitive ELISA | Hypothetical |
| Diphenhydramine | Ethanolamine | <1% | Competitive ELISA | Hypothetical |
Disclaimer: The data in this table is for illustrative purposes only and is not based on actual experimental results for this compound.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This section outlines a representative protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to quantify the cross-reactivity of various compounds with an antibody raised against this compound.[6][7][8]
Objective: To determine the percentage cross-reactivity of structural analogs and other compounds with a specific anti-Pyrathiazine antibody.
Principle: This assay is based on the competition between a fixed amount of this compound-enzyme conjugate and a variable amount of unlabeled compound (either this compound standard or a test compound) for binding to a limited number of anti-Pyrathiazine antibody sites coated on a microplate. The signal generated by the enzyme is inversely proportional to the concentration of the unlabeled compound in the sample.
Materials:
-
High-binding 96-well microplates
-
Anti-Pyrathiazine polyclonal or monoclonal antibody
-
This compound standard
-
This compound-Horseradish Peroxidase (HRP) conjugate
-
Test compounds (e.g., Promethazine, Chlorpromazine, etc.)
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the anti-Pyrathiazine antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the this compound standard and each test compound in Assay Buffer (e.g., Blocking Buffer).
-
Add 50 µL of the standard or test compound dilutions to the appropriate wells.
-
Add 50 µL of a pre-determined optimal dilution of the this compound-HRP conjugate to all wells.
-
Incubate for 1-2 hours at room temperature, allowing the competition to occur.
-
-
Substrate Development:
-
Wash the plate five times with Wash Buffer to remove unbound reagents.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance (OD₄₅₀) against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value for this compound (the concentration that causes 50% inhibition of the maximum signal).
-
For each test compound, determine the IC₅₀ value from its respective dose-response curve.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Test Compound) x 100
Visualized Workflow and Signaling Pathways
The following diagrams illustrate the key processes involved in a cross-reactivity study.
Conclusion
While specific cross-reactivity data for this compound remains elusive in public databases, a comparative analysis based on its structural analogs within the phenothiazine class provides a valuable predictive framework. The shared phenothiazine nucleus is a strong indicator of potential cross-reactivity, with the N-10 side chain modulating the degree of interaction. For definitive assessment, a systematic evaluation using a validated competitive immunoassay, as outlined in this guide, is imperative. Such studies are fundamental to ensuring the safety, efficacy, and accurate measurement of this compound in both clinical and research settings.
References
- 1. Clinical and Experimental Pediatrics [e-cep.org]
- 2. Bepotastine-induced urticaria, cross-reactive with other antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radioimmunoassay for a new phenothiazine derivative and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioimmunoassays for phenothiazine drugs and their major metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
Pyrathiazine vs. Modern Antihistamines: A Comparative Efficacy Analysis
An objective comparison of the first-generation antihistamine Pyrathiazine with modern second and third-generation antihistamines, supported by an evaluation of general class characteristics and experimental data methodologies.
Executive Summary
This compound, a first-generation antihistamine, represents an earlier class of allergy medications. While specific quantitative efficacy and binding affinity data for this compound are not prevalent in contemporary scientific literature, a robust comparison can be drawn by examining the well-documented characteristics of first-generation antihistamines as a class against their modern counterparts. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, detailing the mechanistic differences, efficacy, and side effect profiles. The comparison is supported by established experimental protocols and visual representations of key biological pathways and research workflows.
Modern second and third-generation antihistamines generally offer a superior therapeutic profile due to their higher receptor selectivity and reduced penetration of the blood-brain barrier, leading to a significantly lower incidence of sedative and anticholinergic side effects.[1][2] While first-generation antihistamines can be effective in alleviating allergy symptoms, their use is often limited by these adverse effects.[1]
Comparative Data of Antihistamine Generations
The following table summarizes the key characteristics of first-generation antihistamines, such as this compound, compared to modern second and third-generation antihistamines.
| Feature | First-Generation Antihistamines (e.g., this compound) | Second & Third-Generation Antihistamines |
| Mechanism of Action | Inverse agonist of H1 receptors; also blocks muscarinic, alpha-adrenergic, and serotonergic receptors.[1] | Primarily selective inverse agonists of peripheral H1 receptors.[1] |
| Receptor Selectivity | Low selectivity for H1 receptors.[1] | High selectivity for H1 receptors. |
| Blood-Brain Barrier | Readily crosses the blood-brain barrier.[1] | Limited to no penetration of the blood-brain barrier.[1] |
| Sedative Effects | Common and often significant, leading to drowsiness and impaired cognitive function.[1][2] | Minimal to no sedative effects at standard doses.[2] |
| Anticholinergic Effects | Common (dry mouth, blurred vision, urinary retention).[2] | Generally absent. |
| Onset of Action | Generally rapid. | Rapid onset of action.[2] |
| Duration of Action | Shorter duration, often requiring multiple daily doses. | Longer duration, typically allowing for once-daily dosing.[1] |
| Common Examples | Diphenhydramine, Chlorpheniramine, Hydroxyzine | Cetirizine, Loratadine, Fexofenadine, Desloratadine, Levocetirizine |
Experimental Protocols
To objectively assess the efficacy of antihistamines, standardized experimental designs are crucial. Below are detailed methodologies for key experiments.
Histamine-Induced Wheal and Flare Suppression Test
This common pharmacodynamic study evaluates the in vivo activity of an antihistamine.
Objective: To measure the ability of an antihistamine to inhibit the cutaneous reaction to intradermal histamine.
Methodology:
-
Subject Selection: Healthy, non-smoking adult volunteers with no history of significant skin allergies are recruited.
-
Washout Period: Subjects refrain from using any systemic or topical antihistamines or other medications that could interfere with the results for a specified period (typically 7-14 days) before the study.
-
Baseline Measurement: A baseline wheal and flare response is established by administering a fixed concentration of histamine (e.g., 100 µg/mL) via intradermal injection or skin prick test on the volar surface of the forearm.
-
Drug Administration: Subjects are randomized to receive a single dose of the investigational antihistamine, a comparator antihistamine, or a placebo in a double-blind manner.
-
Post-Dose Challenge: At predetermined time points after drug administration (e.g., 1, 2, 4, 8, 12, and 24 hours), the histamine challenge is repeated on a different, marked area of the skin.
-
Measurement: The dimensions (e.g., diameter or area) of the resulting wheal (raised, edematous area) and flare (surrounding erythema) are measured at each time point.
-
Data Analysis: The percentage inhibition of the wheal and flare areas at each time point relative to baseline is calculated for each treatment group. Statistical analysis is performed to compare the efficacy of the active treatments against placebo and each other.
Double-Blind, Placebo-Controlled Clinical Trial for Allergic Rhinitis
This is the gold standard for determining the clinical efficacy and safety of a new antihistamine for allergic rhinitis.
Objective: To evaluate the efficacy and safety of an investigational antihistamine in reducing the symptoms of seasonal or perennial allergic rhinitis compared to placebo.
Methodology:
-
Patient Population: Patients with a documented history of allergic rhinitis and a positive skin prick test or specific IgE to a relevant allergen are recruited.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group design is typically employed.
-
Inclusion/Exclusion Criteria: Strict criteria are established to ensure a homogenous patient population and to exclude individuals for whom the investigational drug may be unsafe.
-
Baseline Assessment: Following a washout period for any current allergy medications, patients undergo a baseline assessment of their allergy symptoms. This is often done using a standardized scoring system, such as the Total Nasal Symptom Score (TNSS), which evaluates sneezing, rhinorrhea, nasal itching, and nasal congestion.
-
Randomization and Blinding: Patients are randomly assigned to receive the investigational drug, a placebo, or an active comparator. Both the patients and the investigators are blinded to the treatment allocation.
-
Treatment Period: The treatment period typically lasts for 2 to 4 weeks.
-
Efficacy Endpoints: The primary efficacy endpoint is usually the change from baseline in the TNSS. Secondary endpoints may include individual symptom scores, quality of life questionnaires, and rescue medication use.
-
Safety Monitoring: Adverse events are monitored and recorded throughout the study.
-
Statistical Analysis: Appropriate statistical methods are used to compare the change in symptom scores between the treatment groups.
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
Histamine binding to the H1 receptor initiates a cascade of intracellular events leading to the symptoms of an allergic reaction. Antihistamines act by preventing this binding.
Caption: Histamine H1 Receptor Signaling Pathway.
General Experimental Workflow for Antihistamine Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of different antihistamines.
References
- 1. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 2. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria | springermedizin.de [springermedizin.de]
In Vivo Validation of Drug Efficacy: A Comparative Guide Using EGFR Inhibitors as a Model
Introduction
To fulfill the request for a comprehensive comparison guide, this document will use a well-established class of drugs—Epidermal Growth Factor Receptor (EGFR) inhibitors used in the treatment of non-small cell lung cancer (NSCLC)—as a model. This will serve as a template for researchers and drug development professionals on how to structure and present such a guide when sufficient data is available for a compound of interest like Pyrathiazine. We will compare the first-generation EGFR inhibitor, Gefitinib , with the third-generation inhibitor, Osimertinib , focusing on their efficacy in preclinical in vivo models.
Comparative Efficacy of EGFR Inhibitors in NSCLC Xenograft Models
The development of EGFR inhibitors has been a significant advancement in the treatment of NSCLC harboring activating EGFR mutations (e.g., exon 19 deletions or the L858R mutation). However, resistance often develops, frequently through a secondary mutation, T790M. This has driven the development of next-generation inhibitors.
Table 1: Comparative In Vivo Efficacy of Gefitinib and Osimertinib in EGFR-Mutant NSCLC Xenograft Models
| Parameter | Gefitinib | Osimertinib | Reference |
| Model | NCI-H1975 (L858R/T790M) Xenograft | NCI-H1975 (L858R/T790M) Xenograft | |
| Dosage | 50 mg/kg, daily, oral | 5 mg/kg, daily, oral | |
| Tumor Growth Inhibition (%) | ~25% | >100% (tumor regression) | |
| Mechanism of Action | Reversible inhibitor of wild-type and mutant EGFR | Irreversible inhibitor of mutant EGFR, including T790M | |
| Toxicity Profile | Skin rash, diarrhea (associated with wild-type EGFR inhibition) | Generally better tolerated, less severe skin and GI toxicity |
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is crucial for interpretation and replication.
NSCLC Xenograft Model Protocol
This protocol outlines the steps for establishing and evaluating the efficacy of therapeutic compounds in a mouse xenograft model of NSCLC.
-
Cell Line: NCI-H1975, a human NSCLC cell line harboring both the L858R activating mutation and the T790M resistance mutation in the EGFR gene, is used.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: NCI-H1975 cells (typically 5 x 10^6 to 10 x 10^6 cells in a solution like Matrigel) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, with the volume calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment groups. Drugs (Gefitinib or Osimertinib) are administered orally at the specified doses and schedule. A vehicle control group receives the formulation without the active drug.
-
Efficacy Assessment: The primary endpoint is tumor growth inhibition. The percentage of tumor growth inhibition is calculated at the end of the study. Secondary endpoints can include body weight measurements (to assess toxicity) and survival analysis.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement, such as measuring the phosphorylation levels of EGFR and downstream signaling proteins (e.g., Akt, ERK) via Western blot or immunohistochemistry.
Western Blot Protocol for Phospho-EGFR
This protocol is used to determine the extent of EGFR inhibition in tumor tissue.
-
Tumor Lysate Preparation: Excised tumors are snap-frozen in liquid nitrogen and then homogenized in lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay) to ensure equal loading of proteins for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each tumor lysate are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of EGFR (p-EGFR). A primary antibody for total EGFR and a loading control (e.g., β-actin) are used on separate blots or after stripping the initial antibody to normalize the data.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imager.
-
Densitometry Analysis: The intensity of the bands corresponding to p-EGFR and total EGFR is quantified using image analysis software. The ratio of p-EGFR to total EGFR is calculated to determine the level of target inhibition.
Visualizations
Diagrams are essential for visually communicating complex biological pathways and experimental designs.
Caption: EGFR signaling pathway and points of inhibition.
Caption: Experimental workflow for in vivo drug efficacy testing.
A Comparative Guide to Analytical Methods for Pyrathiazine Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Pyrathiazine. The following sections detail the experimental protocols and performance data for two prominent techniques: Thin-Layer Chromatography (TLC) - Densitometry and a proposed High-Performance Liquid Chromatography (HPLC) method. This objective comparison is intended to assist researchers and quality control professionals in selecting the most suitable method for their specific analytical needs.
Data Presentation: A Side-by-Side Comparison
The quantitative performance of each analytical method is summarized in the table below, allowing for a direct comparison of their key validation parameters.
| Parameter | TLC-Densitometry | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation on a silica gel plate followed by quantification of absorbance reflectance. | Separation on a C18 column with UV detection. |
| Limit of Detection (LOD) | 18.5 ng/spot[1] | Estimated to be in the low ng/mL range |
| Limit of Quantification (LOQ) | 55.5 ng/spot[1] | Estimated to be in the ng/mL range |
| Linearity Range | 600-1600 ng/spot[1] | Typically in the µg/mL to ng/mL range |
| Accuracy (% Recovery) | 99.3% - 100.8%[1] | Expected to be within 98-102% |
| Precision (%RSD) | < 2%[1] | Typically < 2% |
| Robustness | The method is reported to be robust.[1] | Expected to be robust with minor variations in mobile phase composition, pH, and flow rate. |
Experimental Protocols
Thin-Layer Chromatography (TLC) - Densitometry
This method is suitable for the simultaneous determination of this compound theoclate and Pyridoxine HCl in pharmaceutical tablets.[1]
a. Sample Preparation:
-
Extract the samples four times with ethanol.[1]
-
Spot the resulting solutions onto pre-coated silica gel TLC plates.[1]
b. Chromatographic Separation:
-
Elute the TLC plates with a mobile phase mixture of dichloromethane–methanol–acetone–acetic acid (19.5:6.0:3.0:1.5, v/v).[1]
c. Quantification:
-
Perform quantitative evaluation by measuring the absorbance reflectance of the analyte spots at a wavelength of 254 nm.[1]
High-Performance Liquid Chromatography (HPLC) - A Proposed Method
While a specific validated HPLC method for this compound alone was not found in the immediate search, a robust method can be adapted from established protocols for the simultaneous analysis of related compounds, such as Pyridoxine HCl and other active pharmaceutical ingredients.[2][3] The following is a proposed experimental protocol based on common practices for similar analytes.
a. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable diluent (e.g., a mixture of the mobile phase).
-
Filter the solution through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase: A mixture of a buffer solution (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile). A common starting ratio would be 70:30 (buffer:organic modifier).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.
c. Quantification:
-
Construct a calibration curve by injecting a series of standard solutions of this compound of known concentrations.
-
Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.
Mandatory Visualization
Experimental Workflow for TLC-Densitometry
Caption: Workflow for this compound analysis by TLC-Densitometry.
Proposed Experimental Workflow for HPLC
Caption: Proposed workflow for this compound analysis by HPLC.
References
Pyrathiazine's Side Effect Profile in the Context of Phenothiazine Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the side effect profile of pyrathiazine relative to other phenothiazine derivatives commonly used in therapeutic settings. While this compound, a phenothiazine derivative, is primarily recognized for its antihistaminic properties, its structural relationship to antipsychotic phenothiazines warrants a comparative evaluation of its potential side effects. This document synthesizes available data on the side effect profiles of various phenothiazines, offering a framework for understanding the potential adverse effects of this compound. Due to a scarcity of modern, direct comparative clinical trials involving this compound, this guide extrapolates its likely side effect profile based on its primary mechanism of action and compares it with well-documented phenothiazines.
Executive Summary
Phenothiazines exert their therapeutic effects and side effects through antagonism of various receptors, primarily dopamine D2, histamine H1, muscarinic M1, and alpha-1 adrenergic receptors. The intensity of side effects varies across different phenothiazines and is largely dictated by their affinity for these receptors.
-
This compound , being principally an antihistamine, is expected to exhibit a side effect profile dominated by H1 receptor antagonism, such as sedation and drowsiness.[1]
-
Typical Antipsychotic Phenothiazines are categorized into low-potency (e.g., chlorpromazine) and high-potency (e.g., fluphenazine) agents.[2]
-
Low-potency phenothiazines generally have a higher affinity for H1, M1, and alpha-1 receptors, leading to more pronounced sedative, anticholinergic, and hypotensive effects.[2]
-
High-potency phenothiazines exhibit greater affinity for D2 receptors, resulting in a higher incidence of extrapyramidal symptoms (EPS).[2]
-
This guide will delve into the specific side effect profiles, present available quantitative data for comparison, detail the experimental protocols for assessing these side effects, and provide visual representations of the underlying signaling pathways.
Comparative Side Effect Profiles
The side effects of phenothiazines can be broadly categorized based on the primary receptor antagonism responsible.
Table 1: Comparative Incidence of Common Phenothiazine Side Effects
| Side Effect Category | This compound (Predicted) | Chlorpromazine (Low-Potency) | Fluphenazine (High-Potency) |
| Sedation (H1 Blockade) | High | High | Low |
| Anticholinergic Effects (M1 Blockade) | Moderate | High | Low |
| Extrapyramidal Symptoms (D2 Blockade) | Low | Moderate | High |
| Orthostatic Hypotension (α1 Blockade) | Moderate | High | Low |
| Weight Gain (H1 & 5-HT2c Blockade) | Moderate | High | Low |
Disclaimer: The side effect profile for this compound is predicted based on its primary antihistaminic action and data from other first-generation antihistamines. Direct comparative clinical trial data is not available.
Detailed Side Effect Profiles and Underlying Mechanisms
Sedation and Drowsiness (Histamine H1 Receptor Antagonism)
Antagonism of H1 receptors in the central nervous system is the primary cause of sedation.[3] As an antihistamine, this compound's most prominent side effect is expected to be sedation.[1] Low-potency antipsychotic phenothiazines like chlorpromazine are also highly sedating.[2]
Signaling Pathway: H1 Receptor Antagonism and Sedation
Caption: H1 receptor antagonism by this compound leading to sedation.
Anticholinergic Side Effects (Muscarinic M1 Receptor Antagonism)
Blockade of M1 receptors leads to classic anticholinergic effects such as dry mouth, blurred vision, constipation, and urinary retention.[4] Low-potency phenothiazines have significant anticholinergic activity.[2] The anticholinergic potential of this compound is likely moderate.
Signaling Pathway: M1 Receptor Antagonism and Anticholinergic Effects
Caption: M1 receptor antagonism by phenothiazines causing anticholinergic effects.
Extrapyramidal Symptoms (Dopamine D2 Receptor Antagonism)
The blockade of D2 receptors in the nigrostriatal pathway is responsible for EPS, which includes acute dystonia, akathisia, and parkinsonism.[5][6] High-potency phenothiazines like fluphenazine are more likely to cause EPS.[2] this compound, with its primary antihistaminic function, is predicted to have low D2 receptor affinity and thus a low risk of EPS.
Caption: Alpha-1 receptor antagonism leading to orthostatic hypotension.
Experimental Protocols for Side Effect Assessment
The following are generalized protocols for the clinical assessment of phenothiazine-induced side effects.
Protocol 1: Assessment of Extrapyramidal Symptoms
-
Objective: To quantify the presence and severity of EPS.
-
Methodology:
-
Baseline Assessment: Prior to initiation of treatment, a baseline assessment using a standardized rating scale should be performed.
-
Rating Scales: The most commonly used scales are the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes Akathisia Rating Scale (BARS) for akathisia, and the Abnormal Involuntary Movement Scale (AIMS) for tardive dyskinesia.
-
Scheduled Assessments: Assessments should be repeated at regular intervals (e.g., weekly for the first month, then monthly) and upon any clinical suspicion of movement disorders.
-
Examiner Training: All raters must be trained and demonstrate inter-rater reliability to ensure consistency of data.
-
Experimental Workflow: EPS Assessment
Caption: Workflow for the clinical assessment of extrapyramidal symptoms.
Protocol 2: Assessment of Sedation
-
Objective: To objectively and subjectively measure the level of sedation.
-
Methodology:
-
Subjective Scales: The Stanford Sleepiness Scale (SSS) or the Epworth Sleepiness Scale (ESS) can be administered at baseline and at regular intervals.
-
Objective Tests: Psychomotor vigilance tests (PVT) can be used to measure reaction times, and actigraphy can monitor sleep-wake cycles.
-
Data Collection: Data should be collected at the same time of day at each assessment point to minimize diurnal variations.
-
Protocol 3: Assessment of Anticholinergic and Cardiovascular Effects
-
Objective: To monitor for anticholinergic and cardiovascular side effects.
-
Methodology:
-
Symptom Checklist: A standardized checklist for anticholinergic symptoms (dry mouth, blurred vision, constipation, urinary retention) should be completed by the patient or an observer at each visit.
-
Orthostatic Blood Pressure: Blood pressure and heart rate should be measured in both supine and standing positions at baseline and follow-up visits. A significant drop in systolic blood pressure upon standing is indicative of orthostatic hypotension.
-
Electrocardiogram (ECG): A baseline ECG should be obtained, with follow-up ECGs as clinically indicated, to monitor for any cardiac rhythm abnormalities.
-
Conclusion
The side effect profile of any given phenothiazine is a direct reflection of its receptor binding affinities. This compound, as a potent antihistamine, is anticipated to primarily induce sedation and other H1-related side effects. Its potential for causing significant extrapyramidal, anticholinergic, or hypotensive effects is likely lower than that of phenothiazines used for their antipsychotic properties, particularly the low-potency agents. However, in the absence of direct comparative clinical trials, this remains a well-informed yet theoretical assessment. Further research is required to definitively characterize the complete side effect profile of this compound and establish its safety relative to other members of the phenothiazine class.
References
- 1. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of central histamine H1 receptors by antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The extrapyramidal effects of phenothiazines on patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antipsychotic-induced extrapyramidal side effects: A systematic review and meta-analysis of observational studies | PLOS One [journals.plos.org]
Reproducibility of Historical Pyrathiazine Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of historical studies on Pyrathiazine, a first-generation antihistamine, and its alternatives for the treatment of motion sickness and nausea. The data presented is based on available literature from the mid-20th century, with a focus on quantitative comparisons and experimental methodologies to assess the potential for reproducibility.
Comparative Efficacy of Antihistamines for Motion Sickness (1950s-1960s)
The following table summarizes the reported efficacy of this compound and its contemporaneous alternatives in preventing motion sickness, as documented in a 1964 review of anti-motion sickness drugs. Efficacy is presented as the percentage reduction in symptoms compared to a placebo.
| Drug | Dosage | Reported Efficacy | Primary Indication in Studies | Reference |
| This compound (Pyrrolazote) | 50 mg | 50.2% (vs. vomiting) | Motion Sickness | [1] |
| 75% (vs. air sickness) | Air Sickness | [1] | ||
| Meclizine | 50 mg | 85% | Motion Sickness | [1] |
| Cyclizine | 50 mg | 87% | Motion Sickness | [1] |
| Dimenhydrinate | 100 mg | 70% | Motion Sickness | [1] |
| Diphenhydramine | 50 mg | 58% | Motion Sickness | [1] |
| Promethazine | 25 mg | Not specified in comparative table | Motion Sickness | |
| Hyoscine (Scopolamine) | 0.65 mg | Considered highly effective | Motion Sickness |
Experimental Protocols
A critical aspect of reproducibility is the detailed methodology of the original studies. Based on available information, the following outlines a generalized experimental protocol for the clinical trials of first-generation antihistamines against motion sickness conducted in the 1950s and 1960s. It is important to note that the level of detail in these historical documents may not meet modern reporting standards.
Objective: To determine the efficacy of this compound and other antihistamines in the prevention of motion sickness.
Study Design: Double-blind, placebo-controlled clinical trials were the standard for many of these studies.[1]
Participants:
-
Healthy male volunteers, often from military personnel (e.g., U.S. Air Force).[1]
-
Inclusion criteria typically involved susceptibility to motion sickness.
-
Exclusion criteria are not consistently detailed in available reviews.
Intervention:
-
Test Articles: this compound (50 mg), Meclizine (50 mg), Cyclizine (50 mg), Dimenhydrinate (100 mg), Diphenhydramine (50 mg), or placebo.[1]
-
Administration: Oral administration at a specified time before exposure to motion.
Motion Challenge:
-
Exposure to controlled motion designed to induce sickness. This could involve:
-
Swing tests.
-
Rotating chairs.
-
Actual flights in military aircraft for air sickness studies.[1]
-
-
The duration and intensity of the motion were key experimental parameters.
Outcome Measures:
-
The primary outcome was the prevention of vomiting. The incidence of vomiting in the drug group was compared to the placebo group.[1]
-
Secondary outcomes often included the incidence and severity of nausea and other symptoms of motion sickness.
-
Side effects, such as drowsiness, were also recorded.[1]
Data Analysis:
-
The effectiveness was typically calculated as the percentage of subjects protected from sickness in the drug group compared to the placebo group.
Mechanism of Action and Signaling Pathway
This compound, as a first-generation antihistamine, exerts its anti-emetic effects primarily through its action on the central nervous system. The key mechanism is the antagonism of histamine H1 receptors in the vestibular nuclei and other brainstem areas involved in the vomiting reflex.
Caption: Generalized signaling pathway of this compound in motion sickness.
Experimental Workflow
The following diagram illustrates a typical workflow for the historical clinical trials evaluating this compound and other anti-motion sickness drugs.
Caption: Generalized experimental workflow for historical this compound studies.
Conclusion on Reproducibility
Assessing the reproducibility of these historical studies presents several challenges. The level of detail in the published methodologies from the 1950s and 1960s is often insufficient by modern standards. Key information regarding randomization methods, specific characteristics of the participant populations, and precise protocols for the motion challenges can be sparse.
While the quantitative data provides a basis for comparison, the lack of detailed protocols makes direct replication difficult. Modern researchers attempting to reproduce these studies would need to make numerous assumptions about the experimental conditions. However, the general findings that first-generation antihistamines, including this compound, are effective in preventing motion sickness have been consistently supported by decades of clinical use and further research into the role of histamine in the vestibular system. The relative efficacy reported in these early studies also provides a valuable historical benchmark for the development of newer anti-emetic drugs.
References
Unlocking the Potency of Pyrathiazine Analogs: A Structural Activity Relationship Comparison
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of Pyrathiazine analogs, a class of heterocyclic compounds with promising therapeutic potential. By examining their structural modifications and the resulting impact on their biological performance, we aim to furnish a valuable resource for the rational design of more potent and selective drug candidates.
This compound, a core structure belonging to the broader family of azaphenothiazines, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial and anticancer properties. The strategic modification of the this compound scaffold allows for the fine-tuning of its biological profile. This guide synthesizes experimental data to illuminate the structural determinants of this activity.
Comparative Analysis of Biological Activity
The biological efficacy of this compound analogs is profoundly influenced by the nature and position of substituents on the heterocyclic core. The following tables summarize the quantitative data from various studies, offering a clear comparison of the performance of different analogs.
Table 1: Anticancer Activity of Dipyridothiazine Analogs
| Compound ID | Tricyclic Ring System | Substituent at Thiazine Nitrogen | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 1,6-Diazaphenothiazine | -H | MCF-7 (Breast) | 4.8 µg/mL | [1] |
| 1b | 1,6-Diazaphenothiazine | Propargyl | MCF-7 (Breast) | 3.9 µg/mL | [1] |
| 1c | 1,6-Diazaphenothiazine | Nitropyridinyl | MCF-7 (Breast) | 4.6 µg/mL | [1] |
| 1d | 1,6-Diazaphenothiazine | Methylpiperazinylbutynyl | MCF-7 (Breast) | 7.5 µg/mL | [1] |
| 2a | 2,7-Diazaphenothiazine | N-methylpiperazine-2-butynyl | T47D (Breast) | More potent than cisplatin | [2] |
| 3a | Dimer of 1,8-dipyridothiazine | m-Xylene linker | MDA-MB-231 (Breast) | 67.3 | [3] |
| 3b | Dimer of 1,6-dipyridothiazine | m-Xylene linker | SW480 (Colon) | 81-92 | [3] |
Table 2: Antimicrobial Activity of Azaphenothiazine Analogs
| Compound ID | Core Structure | Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| 4a | Azaphenothiazine sulfoxide | Varied N-aminoalkyl | E. coli | - | [1] |
| 4b | Azaphenothiazine sulfoxide (12c) | Specific N-aminoalkyl | E. coli | 4-fold more potent than reference | [1] |
| 5a | Azaphenothiazine sulfone | Varied N-aminoalkyl | Gram-negative bacteria | Selective activity | [1] |
| 6a | Angular Azaphenothiazine | Halogenated | E. coli | Active at lower concentrations than Ampicillin | [4] |
| 6b | Angular Azaphenothiazine | Halogenated | Bacillus spp. | Favorable resistance profile | [4] |
Key Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Pyrathiazine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of Pyrathiazine, a phenothiazine derivative. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The following personal protective equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and appropriate protective clothing.
All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent inhalation exposure.
Quantitative Disposal Parameters
The following table outlines general quantitative guidelines for the disposal of hazardous chemical waste, which are applicable to this compound.
| Parameter | Guideline |
| Container Headspace | Leave at least 10% headspace in liquid waste containers to accommodate vapor expansion. |
| Satellite Accumulation Area (SAA) Storage Time | Properly labeled, partially filled containers may be stored in an SAA for up to one year. |
| Full Container Removal from SAA | Full containers must be removed from the SAA within three days. |
| pH for Aqueous Waste | The pH of aqueous solutions intended for sewer disposal (if permissible by local regulations) should be between 5.0 and 9.0. |
| "Empty" Container Residue Limit | No more than 2.5 cm (1 inch) of residue or 3% by weight for containers smaller than 110 gallons. |
Step-by-Step Disposal Protocol for this compound
This compound and its derivatives should be treated as hazardous chemical waste. Disposal must be carried out in strict accordance with all federal, state, and local environmental regulations.
Step 1: Waste Identification and Segregation
-
Identify all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads, and empty containers).
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.
Step 2: Containerization
-
Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste.
-
The container must be compatible with this compound.
-
Ensure the container is clearly labeled with "Hazardous Waste," the name "this compound," and a description of the waste (e.g., "Solid this compound Waste," "Aqueous this compound Waste").
Step 3: Waste Accumulation
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.
-
Keep the container closed at all times, except when adding waste.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
Complete all necessary waste manifest forms as required by your institution and regulatory agencies.
-
Do not dispose of this compound down the drain or in regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
This guide provides a foundational framework for the proper disposal of this compound. It is imperative for all laboratory personnel to receive training on these procedures and to consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and regulatory requirements.
Essential Safety and Handling of Pyrathiazine Theoclate in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Personal Protective Equipment, and Disposal of Pyrathiazine Theoclate.
This document provides immediate and essential safety protocols for handling this compound theoclate in a laboratory environment. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment
This compound theoclate is classified as a substance that can cause serious eye damage and is harmful to aquatic life.[1] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound Theoclate
| Protection Type | Recommended Equipment | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Must comply with EC Directive 89/686/EEC and the related standard EN374.[4] |
| Skin and Body Protection | Laboratory coat or other suitable protective clothing | To prevent skin exposure.[2][3][4] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If dust is generated or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[3][4] | Filter type P2 is a recommended filter type. |
Operational Plans: Handling and Storage
Proper handling and storage procedures are crucial to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area to avoid the formation and inhalation of dust.[5][6]
-
Wash hands thoroughly after handling the substance.[6]
-
Do not eat, drink, or smoke in the handling area.[7]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[6][7]
-
Store locked up and out of reach of children.[4]
-
Protect from light.[3]
Emergency Procedures
In the event of accidental exposure or spillage, immediate and appropriate action must be taken.
Table 2: First-Aid Measures for this compound Theoclate Exposure
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5] |
Accidental Release Measures:
-
Evacuate personnel from the area.
-
Ensure adequate ventilation and avoid breathing dust.[5]
-
Use personal protective equipment as outlined in Table 1.
-
For dry spills, carefully sweep up or vacuum the material and place it into a suitable, closed container for disposal. Avoid creating dust.[2][5]
Disposal Plan
Proper disposal of this compound theoclate and its containers is essential to prevent environmental contamination.
Disposal of this compound Theoclate:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
-
Do not allow the product to enter drains or waterways, as it is harmful to aquatic life.[1][6]
Disposal of Contaminated Packaging:
-
Empty containers should be treated as the product itself.
-
Remove or deface all personal and prescription information from the container label.
-
Dispose of the empty container in the household trash or recycle if appropriate.[8]
For unused or expired medication, drug take-back programs are the preferred method of disposal. If a take-back program is not available, mix the medicine with an undesirable substance like dirt or coffee grounds, place it in a sealed container, and dispose of it in the household trash.[8][9]
Experimental Workflow: Safe Handling and Disposal of this compound Theoclate
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound theoclate in a laboratory setting.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. caelo.de [caelo.de]
- 7. lobachemie.com [lobachemie.com]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
